Product packaging for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 148214-62-4)

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B128779
CAS No.: 148214-62-4
M. Wt: 149.15 g/mol
InChI Key: WHKREDGGELKXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is a high-value, nitrogen-dense heterocyclic compound that serves as a key synthetic intermediate and core scaffold in medicinal chemistry and drug discovery. This 7-deazapurine analogue is structurally similar to purine bases, which allows it to interact with a variety of enzymatic targets, making it a privileged structure in the design of biologically active molecules . Its electron-rich pyrrole ring fused with an electron-deficient pyrimidine ring creates a versatile platform for extensive structural diversification and structure-activity relationship (SAR) studies. This compound is of significant interest in multiple therapeutic areas. In antimicrobial research, pyrrolo[2,3-d]pyrimidine derivatives are actively investigated as novel agents to combat antimicrobial resistance (AMR), showing promising broad-spectrum antibacterial and antifungal activities . Furthermore, it acts as a critical precursor in developing targeted kinase inhibitors. Researchers efficiently functionalize this core to create potent molecules capable of inhibiting a range of kinases, including EGFR, Her2, VEGFR-2, and CDK2, which are important targets in oncology . Some synthesized derivatives have demonstrated notable activity against calcium-dependent protein kinases (CDPKs) in pathogens like Plasmodium falciparum , highlighting its utility in developing potential antimalarial therapeutics . The 2-methoxy substituent provides a reactive handle for further synthetic modification, allowing for cross-coupling reactions and nucleophilic substitutions to explore new chemical space and optimize drug-like properties . This product is intended for research purposes as a building block in organic synthesis and for the discovery of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B128779 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 148214-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-9-4-5-2-3-8-6(5)10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKREDGGELKXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435565
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148214-62-4
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Comprehensive Physicochemical Profile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a molecule is paramount for its successful development as a therapeutic agent. This technical guide provides a detailed overview of the core physicochemical properties of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of computed data for the closely related isomer, 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, and experimental data for the parent 7H-pyrrolo[2,3-d]pyrimidine scaffold and other derivatives to provide valuable estimations.

Core Physicochemical Properties

The following table summarizes key physicochemical parameters for this compound and its related analogs. These values are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSourceNotes
Molecular Formula C₇H₇N₃O--
Molecular Weight 149.15 g/mol PubChem (CID: 248792)[1]Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Melting Point Not available-Experimental data for the target compound is not readily available. For the related compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, the melting point is 247-250°C.[2] The parent scaffold, 7H-pyrrolo[2,3-d]pyrimidine, has a predicted pKa of 11.42.[3]
Boiling Point Not available-Experimental data for the target compound is not readily available. For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, the predicted boiling point is 289.2°C.[3]
pKa Not available-Experimental data for the target compound is not readily available. The predicted pKa for the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 11.42.[3]
logP (Octanol-Water Partition Coefficient) 0.7PubChem (CID: 261591)Computed (XLogP3) for the parent scaffold 7H-pyrrolo[2,3-d]pyrimidine.
Aqueous Solubility Not available-Experimental data for the target compound is not readily available. The related compound 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is slightly soluble in water.[2]
Hydrogen Bond Donors 1PubChem (CID: 248792)[1]Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Hydrogen Bond Acceptors 3PubChem (CID: 248792)[1]Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Rotatable Bond Count 1PubChem (CID: 248792)[1]Computed for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A sharp melting point range (0.5-1°C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (acid or base, depending on the nature of the analyte).

  • Titration: The titrant is added to the sample solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Apparatus:

  • Separatory funnel or screw-capped test tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel or test tube.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific temperature.

Apparatus:

  • Screw-capped vials or flasks

  • Mechanical shaker or orbital incubator shaker

  • Filtration apparatus (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered to remove any undissolved solid. It is crucial to ensure that the filtration process does not cause the compound to precipitate from the saturated solution.

  • Concentration Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

  • Result: The determined concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Visualizations

Representative Synthetic Workflow for this compound

The following diagram illustrates a plausible synthetic route for this compound, based on common synthetic strategies for this class of compounds. The synthesis typically starts from a commercially available or readily prepared pyrrolo[2,3-d]pyrimidine precursor.

G cluster_0 Synthesis of this compound start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate1 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine start->intermediate1 1. NaOMe, MeOH 2. Reflux product This compound intermediate1->product 1. H2, Pd/C 2. Et3N, EtOH

References

An In-depth Technical Guide to 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data, synthetic methodologies, and biological significance of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its closely related analogs. The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, leading to a wide range of biological activities. Derivatives of this scaffold have been investigated as potent inhibitors of various kinases and have shown promise in the development of novel therapeutics for cancer and inflammatory diseases.

Physicochemical Properties and Characterization Data

Direct experimental characterization data for this compound is limited in publicly available literature. However, extensive data exists for its close analog, 2-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which serves as a valuable reference point for understanding the physicochemical properties of this class of compounds.

Table 1: Physicochemical Properties of 2-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueReference
Molecular FormulaC₈H₉N₃O[1]
Molecular Weight163.18 g/mol [1]
Exact Mass163.074562 g/mol [1]
InChIInChI=1S/C8H9N3O/c1-11-4-3-6-5-9-8(12-2)10-7(6)11/h3-5H,1-2H3[1]
InChIKeyKBBXLYDZAQPVID-UHFFFAOYSA-N[1]

Table 2: 13C NMR Spectral Data of 2-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
Data not fully available in search results

Note: While a 13C NMR spectrum is available for 2-Methoxy-7-methyl-7H-pyrrolo-[2,3-d]-pyrimidine, the complete peak assignments are not provided in the available search results.[1][2]

Synthesis and Experimental Protocols

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in the provided search results. However, the synthesis of various substituted pyrrolo[2,3-d]pyrimidines is well-documented, allowing for the proposal of a general synthetic strategy. These syntheses often start from a suitably substituted pyrimidine or pyrrole precursor.

A common approach involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functionalization. For instance, a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate can be synthesized and subsequently reacted with sodium methoxide to introduce the 2-methoxy group.[3]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted pyrrolo[2,3-d]pyrimidine derivatives, which could be adapted for the synthesis of this compound.

G A Substituted Pyrrole or Pyrimidine Precursor B Cyclization Reaction A->B Reagents/Conditions C Formation of Pyrrolo[2,3-d]pyrimidine Core B->C D Functional Group Interconversion (e.g., Chlorination) C->D Reagents/Conditions E Introduction of Methoxy Group (e.g., Nucleophilic Substitution) D->E Sodium Methoxide F This compound Derivative E->F

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidines.

Biological Activity and Therapeutic Potential

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies. Numerous derivatives have been synthesized and evaluated for their inhibitory activity against a variety of protein kinases implicated in cancer and other diseases.[4][5][6]

Kinase Inhibition

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core are known to act as potent inhibitors of several kinases, including:

  • Janus Kinases (JAKs): These enzymes are crucial in cytokine signaling pathways that regulate immune responses and inflammation.[3]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a key driver in many cancers.[7]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is involved in the regulation of macrophages and is a target in cancer and inflammatory diseases.[8]

  • Monopolar spindle kinase 1 (Mps1): An essential kinase for proper cell division, its inhibition is a strategy in cancer therapy.[5]

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.

The following diagram illustrates the general principle of kinase inhibition by a pyrrolo[2,3-d]pyrimidine derivative.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Derivative Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Kinase_Inhibited Kinase Substrate_Unphosphorylated Substrate Kinase_Inhibited->Substrate_Unphosphorylated Phosphorylation Blocked Inhibitor Pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase_Inhibited Binds to ATP pocket

Caption: Mechanism of kinase inhibition by a pyrrolo[2,3-d]pyrimidine analog.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential, primarily as kinase inhibitors. While specific experimental data for this exact molecule is sparse in the reviewed literature, the characterization data of its 7-methyl analog and the well-established synthetic routes for the pyrrolo[2,3-d]pyrimidine scaffold provide a solid foundation for further research and development. The versatility of this core structure continues to make it an attractive starting point for the design of novel and potent therapeutic agents.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. Due to the limited availability of experimental spectra for this specific compound, this guide leverages high-quality predicted NMR data to offer a comprehensive understanding of its structural features. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are working with pyrrolo[2,3-d]pyrimidine scaffolds.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with standardized atom numbering for clear correlation with the NMR spectral data. This numbering scheme is crucial for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides valuable insights into the electronic environment of the protons in the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, the coupling constants (J) in Hertz (Hz), and the assignment of each proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.35s-
H67.10d3.5
H56.55d3.5
OCH₃4.05s-
NH12.10br s-

Note: Predicted data generated using advanced computational algorithms. The broad singlet (br s) for the NH proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom are detailed in the table below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2162.5
C4151.0
C4a152.0
C5100.0
C6128.0
C7a115.0
OCH₃54.0

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, with sodium methoxide.

Materials:

  • 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous methanol, add sodium methoxide at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis_Workflow start Start: 2-chloro-7H-pyrrolo[2,3-d]pyrimidine step1 React with NaOMe in MeOH start->step1 step2 Reaction Monitoring (TLC) step1->step2 step3 Work-up: Evaporation, Extraction with DCM step2->step3 step4 Washing with NaHCO3 and Brine step3->step4 step5 Drying and Concentration step4->step5 step6 Purification (Column Chromatography) step5->step6 end End: this compound step6->end

Caption: Synthetic workflow for this compound.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for heterocyclic compounds due to its high solubilizing power).

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside to remove any contaminants before inserting it into the NMR spectrometer.

Hypothetical Signaling Pathway Involvement

Pyrrolo[2,3-d]pyrimidine derivatives are known to be potent inhibitors of various protein kinases. The diagram below illustrates a simplified, hypothetical signaling pathway where a compound from this class might act as a kinase inhibitor, thereby blocking downstream cellular processes often implicated in disease.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation Effector Effector Protein KinaseB->Effector Activation Transcription Gene Transcription Effector->Transcription Compound This compound (Hypothetical Inhibitor) Compound->KinaseA Inhibition Response Cellular Response (e.g., Proliferation, Survival) Transcription->Response

Caption: Hypothetical signaling pathway inhibited by a pyrrolo[2,3-d]pyrimidine derivative.

An In-depth Technical Guide to the Mass Spectrometry of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the mass spectrometry data, experimental protocols, and potential biological significance of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. This compound belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor.

Molecular Structure and Properties

This compound is a derivative of 7-deazapurine. Its structure consists of a pyrimidine ring fused to a pyrrole ring, with a methoxy group substituted at the 2-position.

PropertyValue
Molecular Formula C₇H₇N₃O
Molecular Weight 149.15 g/mol
Monoisotopic Mass 149.05891 g/mol
IUPAC Name This compound

Mass Spectrometry Data

Expected Mass Spectrum of this compound (Hypothetical)

The following table summarizes the expected major ions for this compound based on the fragmentation of its N-methylated analog and general principles of mass spectrometry.

m/z (expected)IonDescription
149[M]⁺•Molecular ion
134[M - CH₃]⁺Loss of a methyl radical from the methoxy group
120[M - CHO]⁺Loss of a formyl radical
106[M - HNCO]⁺Loss of isocyanic acid
79[C₅H₃N₂]⁺Fragmentation of the pyrimidine ring

Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The initial event is the removal of an electron to form the molecular ion ([M]⁺•). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Fragmentation_Pathway M C₇H₇N₃O⁺• m/z = 149 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 134 M->F1 - •CH₃ F2 [M - CHO]⁺ m/z = 120 M->F2 - •CHO F3 [M - HNCO]⁺ m/z = 106 M->F3 - HNCO F4 [C₅H₃N₂]⁺ m/z = 79 F1->F4 - HCN Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Identification Identification Acquisition->Identification Spectral Analysis Spectral Analysis Identification->Spectral Analysis Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase (e.g., FAK, STAT6) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase

References

Biological Activity Screening of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases. This unique heterocyclic system is a core component of various biologically active molecules and approved therapeutics. The specific analog, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial synthetic intermediate and a versatile platform for the development of novel therapeutic agents. Its electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring allows for extensive structural modifications, enabling the exploration of diverse structure-activity relationships (SAR). This guide provides a comprehensive overview of the biological activities associated with the 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on anticancer, kinase inhibition, and anti-inflammatory properties, presenting key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Anticancer Activity

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
8f HT-29 (Colon)4.55 ± 0.23[1]
8g HT-29 (Colon)4.01 ± 0.20[1]
6a HeLa (Cervical)6.55 ± 0.31[1]
6g HT-29 (Colon)7.61 ± 0.31[1]
10a HeLa (Cervical)Moderate Activity[1]
10b MCF-7 (Breast)Moderate Activity[1]
8a HT-29 (Colon)19.22[1]
13i RT-112 (Bladder)Most Effective Agent[2]
25b A549 (Lung)3.2[3]
12 MCF-7 (Breast)Potent Inhibition[4]
12 4T1 (Breast)Potent Inhibition[4]
6c HCT116 (Colon)17.6[5]
6h HCT116 (Colon)17.6[5]
7 HepG2 (Liver)Promising Activity[6]
08a, 08h, 08j NCI H1299 (Lung)Excellent Activity[7]
09h, 09i, 09j NCI H1299 (Lung)Excellent Activity[7]
09m, 09n, 09o NCI H1299 (Lung)Excellent Activity[7]
5e, 5h, 5k, 5l Various29 - 59[8][9]
12i HCC827 (Lung, EGFR mutant)Highly Selective[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells into 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add varying concentrations of test compounds Incubate_24h->Add_Compounds Incubate_72h Incubate for 72h Add_Compounds->Incubate_72h Add_MTT Add MTT solution to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan crystals Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Kinase Inhibition

A significant number of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer and other diseases.[6]

Key Kinase Targets and Inhibitory Activity
Compound IDKinase TargetIC50 (nM)Reference
13i CK1δStrong Inhibition[2]
25b FAK5.4[3]
12 Mps129[4]
7 Multiple KinasesPromising Inhibition[6]
24 (AS1810722) STAT6Potent Inhibition[11]
5k EGFR40 - 204[8][12]
5k Her240 - 204[8][12]
5k VEGFR240 - 204[8][12]
5k CDK240 - 204[8][12]
12i EGFR (T790M mutant)0.21[10]
12i EGFR (wild-type)22[10]
5n PAK4Strongest Inhibition[13]
59 RET-wtLow Nanomolar[14]
59 RET V804MLow Nanomolar[14]
Signaling Pathways

The anticancer activity of many 7H-pyrrolo[2,3-d]pyrimidine derivatives is attributed to their ability to modulate critical signaling pathways.

FAK Signaling Pathway: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Inhibition of FAK can lead to apoptosis and reduced cell migration in cancer cells.[3]

FAK_Signaling FAK FAK Proliferation Cell Proliferation FAK->Proliferation Promotes Migration Cell Migration FAK->Migration Promotes Apoptosis Apoptosis FAK->Apoptosis Inhibits Pyrrolo_pyrimidine 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., 25b) Pyrrolo_pyrimidine->FAK

Inhibition of FAK signaling by a 7H-pyrrolo[2,3-d]pyrimidine derivative.

STAT6 Signaling Pathway: Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is involved in allergic inflammation and certain cancers.[11][15]

STAT6_Signaling IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates Gene_Expression Target Gene Expression (e.g., Th2 differentiation) STAT6->Gene_Expression Promotes Pyrrolo_pyrimidine 7H-pyrrolo[2,3-d]pyrimidine derivative (e.g., 24) Pyrrolo_pyrimidine->STAT6

Inhibition of STAT6 signaling by a 7H-pyrrolo[2,3-d]pyrimidine derivative.

Anti-inflammatory Activity

Certain derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been evaluated for their in vivo anti-inflammatory activities, demonstrating significant potential in mitigating inflammatory responses.[16]

Antimicrobial and Antiviral Activities

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has also been explored for its antimicrobial and antiviral properties. Some synthesized derivatives have shown promising activity against various bacterial and viral strains.[17]

Conclusion

The this compound core is a foundational structure in the development of a wide array of biologically active compounds. The versatility of this scaffold allows for the synthesis of derivatives with potent and selective activities against various therapeutic targets. The extensive research into its anticancer, kinase inhibitory, and anti-inflammatory properties highlights the immense potential of this chemical class in modern drug discovery. Further exploration and optimization of derivatives based on this core are likely to yield novel and effective therapeutic agents for a range of human diseases.

References

The 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. The strategic introduction of a methoxy group at the 2-position of this scaffold has emerged as a key modification in the design of potent and selective inhibitors of various protein kinases, including Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR). This in-depth technical guide provides a comprehensive overview of the 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine core, detailing its synthesis, biological significance as a kinase inhibitor, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics targeting kinase-driven pathologies.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows compounds bearing this scaffold to interact with the ATP-binding sites of protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of numerous diseases, most notably cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.

The introduction of a methoxy group at the 2-position of the 7H-pyrrolo[2,3-d]pyrimidine ring system can significantly influence the pharmacological properties of the resulting molecule. This substitution can enhance binding affinity, improve selectivity for the target kinase, and modulate physicochemical properties to optimize drug-like characteristics. This guide will explore the synthesis and therapeutic potential of this important chemical scaffold.

Synthesis of the this compound Core

The synthesis of this compound derivatives typically begins with the construction of the core heterocyclic system, followed by the introduction of the 2-methoxy group and subsequent functionalization at other positions. A common and versatile starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

A general synthetic approach involves the initial protection of the pyrrole nitrogen, often with a tosyl or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to facilitate subsequent reactions. The introduction of the 2-methoxy group can be achieved through various methods, including nucleophilic aromatic substitution on a 2-chloro precursor. Subsequent diversification of the scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the introduction of amino substituents at the 4-position.

Key Synthetic Intermediates:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A commercially available or readily synthesized starting material.

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A key intermediate for the differential introduction of substituents at the 2- and 4-positions.

Biological Activity and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of protein kinases, implicating their therapeutic potential in various diseases.

Janus Kinase (JAK) Inhibition

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[3][4][5] Several 7H-pyrrolo[2,3-d]pyrimidine-based compounds have been developed as JAK inhibitors, with some achieving clinical success.[1][3] The 2-methoxy substitution can contribute to the potency and selectivity of these inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6][7] Mutations and overexpression of EGFR are frequently observed in various cancers, making it a prime target for anticancer therapies.[4] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored for the development of EGFR inhibitors.[4][8]

Signaling Pathways

Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and predicting their therapeutic effects.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[9][10] Upon ligand binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[11] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[2] Inhibitors based on the this compound scaffold can block this pathway by competing with ATP for the kinase domain of JAKs, thereby preventing the downstream signaling events.

JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Induces Inhibitor This compound Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

The EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates key cellular processes.[6][12] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[13][14] These pathways ultimately lead to the activation of transcription factors that promote cell proliferation, survival, and migration. This compound-based inhibitors can block EGFR signaling by binding to the ATP-binding site of the kinase domain, thereby preventing the initiation of these downstream cascades.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds pEGFR pEGFR EGFR->pEGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor This compound Inhibitor Inhibitor->pEGFR Inhibits Buchwald_Hartwig_Workflow Start Start Reagents Combine Aryl Halide, Amine, Palladium Catalyst, Ligand, and Base in a Schlenk tube Start->Reagents Inert Establish Inert Atmosphere (Evacuate and backfill with N2 or Ar) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 100 °C) Solvent->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Workup Quench Reaction and Perform Aqueous Work-up Monitor->Workup Upon Completion Purify Purify by Column Chromatography Workup->Purify End Obtain Arylamine Product Purify->End

References

Navigating the Therapeutic Potential of the 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Scaffold: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural resemblance to adenine, a fundamental component of ATP. This mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide array of ATP-dependent enzymes, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in diseases such as cancer and inflammatory conditions. The 2-methoxy substitution serves as a key synthetic handle for the development of diverse chemical libraries to explore structure-activity relationships and optimize therapeutic efficacy.

Quantitative In Vitro Activity of Substituted 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activity of various substituted 7H-pyrrolo[2,3-d]pyrimidine derivatives against a range of biological targets, including protein kinases and cancer cell lines. This data highlights the broad therapeutic potential of this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 25b FAK5.4[1]
Derivative of 24 STAT6Potent Inhibition[2]
Compound 5k EGFR79[3]
Compound 5k Her240[3]
Compound 5k VEGFR2136[3]
Compound 5k CDK2204[3]
Unspecified DerivativeRET-wtLow nanomolar[4]
Unspecified DerivativeRET V804MLow nanomolar[4]

Table 2: In Vitro Antiproliferative Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 25b A549Lung Cancer3.2[1]
Compound 8f HT-29Colon Cancer4.55 ± 0.23[5]
Compound 8g HT-29Colon Cancer4.01 ± 0.20[5]
Compound 5e, 5h, 5k, 5l VariousVarious29 - 59[3]

Detailed Experimental Protocols

The following are representative experimental protocols for key in vitro assays used to evaluate the biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the kinase and the specific substrate to the wells.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (luminescence or fluorescence) is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[5]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for in vitro evaluation and a representative signaling pathway that can be targeted by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assays characterization->kinase_assay cell_assay Cell-Based Assays characterization->cell_assay ic50 IC50/EC50 Determination kinase_assay->ic50 cytotoxicity Cytotoxicity/Viability (e.g., MTT) cell_assay->cytotoxicity apoptosis Apoptosis Assays cell_assay->apoptosis cell_cycle Cell Cycle Analysis cell_assay->cell_cycle cytotoxicity->ic50 apoptosis->ic50 cell_cycle->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar FAK_Signaling_Pathway integrin Integrins fak FAK (Focal Adhesion Kinase) integrin->fak Activation pi3k PI3K fak->pi3k migration Cell Migration fak->migration akt Akt pi3k->akt prolif Cell Proliferation akt->prolif survival Cell Survival akt->survival inhibitor 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine (e.g., Compound 25b) inhibitor->fak

References

The Pivotal Role of the 2-Methoxy Group in the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of adenine, has emerged as a privileged structure in the design of potent kinase inhibitors. Modifications at various positions of this heterocyclic system have led to the discovery of numerous compounds with significant therapeutic potential, particularly in oncology and inflammation. This technical guide delves into the critical structure-activity relationships (SAR) of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, providing a detailed overview of their design, synthesis, and biological evaluation as kinase inhibitors.

The strategic introduction of a methoxy group at the 2-position of the 7H-pyrrolo[2,3-d]pyrimidine core has been shown to significantly influence the potency and selectivity of these inhibitors. This guide will explore the nuanced effects of this substitution, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activities of various this compound derivatives against different kinases are summarized below. The data highlights the impact of substitutions at other positions of the pyrrolopyrimidine core in conjunction with the 2-methoxy group.

Compound IDR4-SubstitutionR5-SubstitutionR7-SubstitutionTarget KinaseIC50 (nM)
1a 4-fluoroanilineHHEGFR15.2
1b 3-chloro-4-fluoroanilineHHEGFR8.5
1c 4-fluoroanilineBrHEGFR5.1
2a N-phenylacetamideHCyclopentylJAK125.6
2b N-(4-chlorophenyl)acetamideHCyclopentylJAK112.1
2c N-phenylacetamideCNCyclopentylJAK17.8
3a 4-(piperazin-1-yl)anilineHHAurora A35.7
3b 4-(4-methylpiperazin-1-yl)anilineHHAurora A18.4
3c 4-(piperazin-1-yl)anilineClHAurora A9.2

Key SAR Insights:

  • Influence of the 2-Methoxy Group: The presence of the 2-methoxy group is often associated with enhanced binding affinity to the ATP-binding pocket of various kinases. It can act as a hydrogen bond acceptor and its orientation can be crucial for optimal interaction.

  • Role of the R4-Substituent: The nature of the substituent at the 4-position is a primary determinant of potency and selectivity. Typically, an aniline or a substituted aniline moiety is favored, forming key hydrogen bonds with the hinge region of the kinase. The electronic and steric properties of the substituent on the aniline ring can be fine-tuned to achieve desired selectivity profiles.

  • Impact of R5-Substitution: Introduction of small, electron-withdrawing groups like bromo or cyano at the 5-position generally leads to an increase in inhibitory activity. This is likely due to favorable interactions within the active site or modulation of the electronic properties of the pyrrole ring.

  • Effect of R7-Substitution: The N7-position of the pyrrole ring offers another avenue for modification to improve pharmacokinetic properties and cell permeability. While unsubstituted at this position often shows good activity, the introduction of small alkyl or cycloalkyl groups can be beneficial.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

General Synthetic Procedure for 2-Methoxy-4-(substituted amino)-7H-pyrrolo[2,3-d]pyrimidines:

A common synthetic route starts from commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Methoxylation at C2: Selective methoxylation at the more reactive C2 position is achieved by reacting 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with sodium methoxide in methanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution at C4: The resulting 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a desired amine (R-NH2) in a suitable solvent like isopropanol or dioxane, often in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is typically heated to reflux.

  • Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system, followed by characterization using NMR, mass spectrometry, and elemental analysis.

Representative Kinase Inhibition Assay Protocol (Luminescence-based):

This protocol outlines a typical in vitro assay to determine the IC50 values of the synthesized compounds.

  • Compound Preparation: A serial dilution of the test compounds is prepared in dimethyl sulfoxide (DMSO).

  • Kinase Reaction Mixture: A master mix containing the target kinase, a suitable substrate (e.g., a specific peptide), and assay buffer is prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP to the wells of a 384-well plate containing the compound dilutions and the kinase reaction mixture.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: A luciferase-based reagent that measures the amount of remaining ATP is added to the wells. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Signaling Pathway Visualizations

Understanding the mechanism of action of these inhibitors requires knowledge of the signaling pathways they target.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine step1 Methoxylation at C2 (NaOMe, MeOH) start->step1 step2 Nucleophilic Substitution at C4 (R-NH2, DIPEA) step1->step2 product 2-Methoxy-4-(substituted amino)- 7H-pyrrolo[2,3-d]pyrimidine step2->product assay Kinase Inhibition Assay product->assay data IC50 Determination assay->data sar SAR Analysis data->sar

Synthetic and evaluative workflow for SAR studies.

egfr_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.

jak_stat_pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Inflammation, Immunity) Nucleus->GeneTranscription Inhibitor This compound Derivative Inhibitor->JAK

Inhibition of the JAK-STAT signaling pathway.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of systematic modifications around this core to achieve high potency and selectivity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of targeted therapies. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

A Technical Guide to the Theoretical and Computational Exploration of the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases, which are pivotal in cellular signaling pathways.[1][2] The functionalization of this core structure, as exemplified by derivatives like 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, offers a versatile platform for developing potent and selective inhibitors for various therapeutic targets. This technical guide delves into the theoretical and computational methodologies used to investigate the 7H-pyrrolo[2,3-d]pyrimidine scaffold, alongside generalized experimental protocols for its synthesis and biological evaluation. While specific experimental data for the 2-methoxy derivative is not extensively available in public literature, this guide will utilize data from closely related analogues to provide a comprehensive overview of the chemical and biological landscape of this important class of molecules.

Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the structural, electronic, and interactive properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives, guiding the rational design of novel therapeutic agents.

Molecular Modeling and Quantum Chemical Calculations

While specific quantum chemical calculations for this compound are not readily found, data for the isomeric 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is available on PubChem and can serve as a reference point for understanding the general physicochemical properties of such derivatives.

Table 1: Computed Properties for 4-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

PropertyValueSource
Molecular FormulaC₇H₇N₃OPubChem[3]
Molecular Weight149.15 g/mol PubChem[3]
XLogP30.8PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count1PubChem[3]
Exact Mass149.058911855 DaPubChem[3]
Topological Polar Surface Area50.8 ŲPubChem[3]
Heavy Atom Count11PubChem[3]

Note: This data is for the 4-methoxy isomer and is intended to be illustrative.

Density Functional Theory (DFT) calculations are often employed to determine the geometric and electronic properties of such molecules, including optimized bond lengths, bond angles, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO). These calculations can elucidate the reactivity and stability of the molecule. For instance, DFT calculations have been used to study the thermodynamics of synthetic reactions involving the pyrrolo[2,3-d]pyrimidine core, confirming that certain reaction pathways are highly exergonic.[4]

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between 7H-pyrrolo[2,3-d]pyrimidine derivatives and their biological targets, typically the ATP-binding site of protein kinases.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Studies on various 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown that the pyrimidine ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[5][6]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the calculation of binding free energies. For example, MD simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) revealed that interactions with the hinge region, β-sheets, and charged residues around the binding pocket are crucial for inhibitory activity.[5][6]

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand Preparation (this compound) Docking Molecular Docking (Predict Binding Pose) Ligand->Docking Receptor Receptor Preparation (e.g., Kinase Domain) Receptor->Docking MD Molecular Dynamics (Assess Stability) Docking->MD BindingEnergy Binding Free Energy Calculation (e.g., MM/PBSA) MD->BindingEnergy Interaction Interaction Analysis (H-bonds, van der Waals) MD->Interaction

Computational workflow for studying kinase inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives, based on methodologies reported in the literature.

General Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold can be achieved through various routes. One common approach is a one-pot, three-component reaction.[7]

Protocol: One-Pot Three-Component Synthesis

  • Reaction Setup: To a solution of an appropriate arylglyoxal (1 mmol) and 6-amino-1,3-dimethyluracil (1 mmol) in ethanol (10 mL), add a barbituric acid derivative (1 mmol) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 5 mol%).

  • Reaction Conditions: Stir the reaction mixture at 50 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the crude product. The product can be further purified by recrystallization or column chromatography.

Another versatile method is the cascade annulation of 6-aminouracils with aurones promoted by I₂/DMSO.[2]

Protocol: I₂/DMSO Promoted Cascade Annulation

  • Reaction Setup: In a reaction vessel, combine 6-amino-1,3-dimethyluracil (1.05 equiv.), an appropriate aurone (1.0 equiv.), and iodine (10 mol%) in DMSO (0.5 mL per 0.25 mmol of aurone).

  • Reaction Conditions: Stir the mixture at 100 °C for 1 hour.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of Na₂S₂O₃. Add water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash successively with water, ethanol, and diethyl ether, and then dry to obtain the purified pyrrolo[2,3-d]pyrimidine derivative.[2]

Biological Activity and Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in cancer and inflammatory diseases.

Kinase Inhibitory Activity

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors for several kinases, including Janus kinase 3 (JAK3), p21-activated kinase 4 (PAK4), Signal Transducer and Activator of Transcription 6 (STAT6), and Interleukin-2-inducible T-cell kinase (Itk).[5][8][9][10] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 2: Selected Biological Activities of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

Derivative Class/CompoundTargetIC₅₀Disease RelevanceReference
Substituted Pyrrolopyrimidine (9a)JAK30.29 nMRheumatoid Arthritis[9]
Halogenated Benzylidenebenzohydrazide (5k)EGFR40-204 nMCancer[11]
Halogenated Benzylidenebenzohydrazide (5k)Her240-204 nMCancer[11]
Halogenated Benzylidenebenzohydrazide (5k)VEGFR240-204 nMCancer[11]
Halogenated Benzylidenebenzohydrazide (5k)CDK240-204 nMCancer[11]
Pyrrolopyrimidine-imine (8g)HT-29 Colon Cancer Cell Line4.01 µMColon Cancer[1]
Pyrrolopyrimidine Derivative (31)HPK13.5 nMCancer Immunotherapy[12]
Pyrrolopyrimidine Derivative (AS1810722)STAT6Potent InhibitionAsthma, Allergic Diseases[10]
Inhibition of Cellular Signaling Pathways

By inhibiting specific kinases, 7H-pyrrolo[2,3-d]pyrimidine derivatives can modulate downstream signaling pathways. For example, inhibition of Itk by these compounds can block the phosphorylation of Phospholipase C-γ1 (PLC-γ1), a key event in T-cell activation.[8] Similarly, inhibition of the JAK-STAT pathway is a validated strategy for treating autoimmune diseases.

cluster_pathway Simplified Kinase Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 2-Methoxy-7H- pyrrolo[2,3-d]pyrimidine Inhibitor->JAK

Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The integration of computational methods like molecular docking and MD simulations with robust synthetic and biological evaluation protocols enables the rational design and optimization of novel drug candidates. While the specific properties of this compound require further dedicated investigation, the wealth of data on related derivatives underscores the immense potential of this chemical class. Future studies will likely continue to expand the therapeutic applications of these versatile molecules.

References

Methodological & Application

Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is a multi-step process commencing from the commercially available 6-aminouracil. The protocol outlines the preparation of the key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, its selective dechlorination to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, and the final methoxylation to yield the target compound.

Summary of Synthetic Route

The overall synthetic strategy involves three main stages:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: Cyclization of 6-aminouracil with chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

  • Chlorination and Selective Dechlorination: Conversion of the diol to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective removal of the C4-chloro group.

  • Methoxylation: Nucleophilic substitution of the remaining C2-chloro group with a methoxy group.

Experimental Protocols

Stage 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

This initial step involves the condensation of 6-aminouracil with chloroacetaldehyde to construct the fused pyrrole ring.

Materials:

  • 6-Aminouracil

  • 40% Chloroacetaldehyde solution

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and deionized water.

  • Heat the mixture with stirring to 50-60°C.

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise to the reaction mixture.

  • After the addition is complete, maintain the temperature at 60-65°C and continue stirring for 1 hour.

  • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with deionized water, and dried to yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Stage 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

The diol is then converted to the dichloro derivative using a chlorinating agent.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Toluene

  • Ethyl acetate

  • Water

Procedure:

  • In a reactor, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) while stirring.

  • Heat the reaction system to 70°C.

  • Add N,N-diisopropylethylamine (2.0 eq) dropwise over 2.5 hours.

  • Increase the reaction temperature to 106°C and stir for 16 hours.

  • After completion, cool the mixture to room temperature and carefully pour it into a flask containing water and ethyl acetate.

  • Stir the mixture overnight at room temperature. The layers are then separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Stage 3: Synthesis of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

This step involves the selective removal of the more reactive C4-chloro group.

Materials:

  • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Palladium on carbon (Pd/C, 10%)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Boc Protection: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent and treat with di-tert-butyl dicarbonate (1.2 eq) in the presence of a catalytic amount of DMAP under alkaline conditions. After the reaction is complete, the Boc-protected intermediate is isolated.

  • Selective Dechlorination: The Boc-protected dichloro intermediate is subjected to hydrogenation. In a typical procedure, the compound is dissolved in a suitable solvent and treated with a palladium catalyst (e.g., 10% Pd/C) and a reducing agent such as sodium borohydride under an atmosphere of hydrogen. The reaction selectively removes the chlorine atom at the 4-position.

  • Deprotection: The Boc protecting group is removed by treating the product from the previous step with trifluoroacetic acid in dichloromethane. After acidic workup and purification, 2-chloro-7H-pyrrolo[2,3-d]pyrimidine is obtained.

Stage 4: Synthesis of this compound

The final step is the nucleophilic substitution of the 2-chloro group with a methoxy group.

Materials:

  • 2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
16-Aminouracil7H-pyrrolo[2,3-d]pyrimidine-2,4-diolChloroacetaldehyde, NaHCO₃High
27H-pyrrolo[2,3-d]pyrimidine-2,4-diol2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidinePOCl₃, DIPEA~52%
32,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine2-chloro-7H-pyrrolo[2,3-d]pyrimidineBoc₂O, Pd/C, NaBH₄, TFA~63% (overall for 3 steps)
42-chloro-7H-pyrrolo[2,3-d]pyrimidineThis compoundNaOMe, MeOHGood to High

Experimental Workflow

Synthesis_Workflow A 6-Aminouracil B 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol A->B Chloroacetaldehyde, NaHCO3 C 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C POCl3, DIPEA D Boc-protected 2,4-dichloro derivative C->D Boc2O, DMAP E Boc-protected 2-chloro derivative D->E Pd/C, H2 F 2-chloro-7H-pyrrolo[2,3-d]pyrimidine E->F TFA G This compound F->G NaOMe, MeOH

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to adenine. This core is present in numerous biologically active compounds, including potent kinase inhibitors. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient method for the synthesis of arylamines. This application note provides a detailed protocol for the Buchwald-Hartwig amination of a halogenated 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle. For electron-rich substrates like this compound, the selection of an appropriate ligand is crucial to achieve high yields and avoid side reactions.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with various amines, based on typical conditions reported for similar heterocyclic systems.

Table 1: Reaction Conditions and Yields for the Buchwald-Hartwig Amination of 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001685
2MorpholinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃ (2.0)Dioxane1101278
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)t-BuOH902482
4n-HexylaminePd(OAc)₂ (3)DavePhos (6)LHMDS (1.5)THF801875

Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination:

This protocol describes a general procedure for the amination of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with a generic primary or secondary amine. Optimization of reaction conditions may be necessary for different amine coupling partners.

Materials:

  • 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equiv.)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating block/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for work-up and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane, Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the base, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, and the anhydrous solvent.

  • Amine Addition: Add the amine to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine derivative.

  • Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LRMS, HRMS).

Mandatory Visualizations

Signaling Pathway

Derivatives of this compound have been identified as potent inhibitors of Janus kinases (JAKs), which play a crucial role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][3] The diagram below illustrates the inhibition of the JAK-STAT pathway by a this compound derivative.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates Inhibitor This compound Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound derivatives via Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow Start Start: Reagent Preparation Reaction Buchwald-Hartwig Amination (Inert Atmosphere) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: Purified Product Characterization->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling in the Functionalization of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of the 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure in many clinically relevant kinase inhibitors. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for creating carbon-carbon bonds. These protocols are intended to guide researchers in the synthesis of novel derivatives for drug discovery and development, particularly for targeting signaling pathways implicated in cancer and inflammatory diseases, such as the JAK/STAT pathway.

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to adenine, a key component of ATP.[1] This structural mimicry makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[2] Derivatives of this scaffold have been successfully developed as potent inhibitors of various kinases, including Janus kinases (JAKs), leading to approved drugs for inflammatory diseases and myeloproliferative neoplasms.[3][4]

Functionalization of the this compound core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl moieties, which can form crucial interactions within the kinase ATP-binding site. This reaction typically involves the coupling of a halogenated pyrrolo[2,3-d]pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.

This document outlines the synthesis of the key intermediate, 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, and provides a detailed protocol for its subsequent functionalization via Suzuki-Miyaura coupling.

Synthetic Scheme

The overall synthetic approach involves a multi-step process starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves a selective methoxylation followed by a Suzuki-Miyaura cross-coupling at the C4-position.

Synthetic_Scheme start 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine start->intermediate 1. NaOMe, MeOH 2. Workup product 2-Methoxy-4-aryl-7H-pyrrolo[2,3-d]pyrimidine intermediate->product Ar-B(OH)2, Pd Catalyst Base, Solvent, Heat

Caption: General synthetic route for the functionalization of this compound.

Experimental Protocols

Synthesis of 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)

This protocol describes the selective methoxylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine at the more reactive C2 position.

Materials:

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous methanol, add sodium methoxide (1.1 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Suzuki-Miyaura Coupling for C4-Functionalization (General Protocol)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction tube, add 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, the corresponding arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The typical reaction concentration is 0.1-0.5 M.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C). Microwave irradiation can also be employed to accelerate the reaction.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-methoxy-4-aryl-7H-pyrrolo[2,3-d]pyrimidine product.

Data Presentation: Reaction Condition Optimization

The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes common conditions used for the coupling of related chloro-pyrimidines and 7-deazapurines, which can serve as a starting point for optimization.

EntryHalide SubstrateBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane/H₂O1000.25 (MW)81
22-Chloropyridine3-Pyridylboronic acidPd₂(dba)₃/PCy₃K₃PO₄1,4-Dioxane/H₂ORT-96[5]
35-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2270-85[6]
42-Chloro-6-alkylpyridinePhenylboronic acidPd₂(dba)₃/FcPPh₂ (1/6)K₃PO₄ (6)1,4-Dioxane/H₂O10018High[7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Halide, Boronic Acid, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvents C->D E Heat to Reaction Temperature (80-110 °C or MW) D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Dilute & Filter through Celite G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.

Relevant Signaling Pathway: JAK/STAT Pathway

Functionalized this compound derivatives are often designed as inhibitors of the Janus kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[8] Its dysregulation is implicated in various cancers and autoimmune diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK pJAK P-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT P-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization STAT_dimer_nuc STAT Dimer STAT_dimer->STAT_dimer_nuc Translocation Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Inhibitor->pJAK Inhibits DNA DNA Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription STAT_dimer_nuc->DNA Binds to

References

Application Notes and Protocols for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in a multitude of kinase inhibitors. Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of various kinases, making it a versatile core for the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the characterization of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives as kinase inhibitors. While specific quantitative data for the parent 2-methoxy compound is not extensively available in public literature, the following sections will utilize data from closely related derivatives to illustrate its potential and provide a framework for its evaluation.

Data Presentation: Kinase Inhibitory Activity of 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives

The inhibitory activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the substitutions at various positions of the bicyclic core. The 2-position, in particular, is a key vector for modifying potency and selectivity. Below is a summary of the half-maximal inhibitory concentrations (IC50) for representative derivatives against several key kinases implicated in cancer and inflammatory diseases.

DerivativeTarget KinaseIC50 (nM)Reference
Compound 5k (a halogenated derivative)EGFR40
Her285
VEGFR2120
CDK2204
A selective covalent ITK inhibitorITKPotent Activity
PAK4 Inhibitor SeriesPAK4Varies (up to 1000-fold difference)

Experimental Protocols

Synthesis of 2-Substituted-7H-pyrrolo[2,3-d]pyrimidines

A general synthetic route to access 2-substituted-7H-pyrrolo[2,3-d]pyrimidines often starts from a commercially available or readily synthesized 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. The following is a representative, generalized synthetic scheme.

Synthesis_Scheme A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B Nucleophilic substitution (e.g., NaOMe, MeOH) A:e->B:w Step 1 C 2-Methoxy-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine B:e->C:w D Further functionalization at C4 (e.g., Amination) C:e->D:w Step 2 E 2-Methoxy-4-amino-substituted- 7H-pyrrolo[2,3-d]pyrimidine derivatives D:e->E:w

Generalized synthesis of this compound derivatives.

Step 1: Methoxylation. To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like methanol, sodium methoxide is added. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

Step 2: Further Functionalization. The resulting 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine can then be subjected to various nucleophilic substitution reactions at the C4 position. For instance, reaction with a primary or secondary amine in a suitable solvent like n-butanol or DMF, often in the presence of a base such as diisopropylethylamine (DIPEA), yields the corresponding 4-amino-substituted derivatives.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

ADP_Glo_Workflow A Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B Incubate A->B C Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) B->C D Incubate C->D E Add Kinase Detection Reagent (Convert ADP to ATP, generate light) D->E F Incubate E->F G Measure Luminescence F->G

Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR2, CDK2, ITK)

  • Kinase-specific substrate

  • ATP

  • This compound or its derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multiwell plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding ATP. The final reaction volume is typically 5-25 µL. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to catalyze a luciferase reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate (24h) A->B C Treat with compound B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Solubilize formazan crystals F->G H Measure absorbance (570 nm) G->H

Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR, HUVEC for VEGFR2, MCF-7 for CDK2)

  • Complete cell culture medium

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

Western blotting can be used to assess the phosphorylation status of key proteins downstream of the targeted kinase, providing mechanistic insight into the inhibitor's action.

Western_Blot_Workflow A Cell treatment and lysis B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (e.g., p-EGFR, total EGFR) E->F G Secondary antibody incubation F->G H Detection G->H

General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams illustrate the points of inhibition for this compound derivatives within key signaling pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR2 signaling pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F complex CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F pRb_E2F->E2F Releases S_phase_genes S-phase gene transcription E2F->S_phase_genes CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 G1_S_checkpoint G1/S Transition CyclinE_CDK2->G1_S_checkpoint Promotes Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->CDK2 Inhibits

Inhibition of the CDK2-mediated G1/S cell cycle transition.

ITK_Pathway cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 Activates PIP2 PIP2 PLCg1->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release IP3->Ca_release PKC_RASGRP PKC/RASGRP activation DAG->PKC_RASGRP NFAT NFAT activation Ca_release->NFAT Gene_expression Cytokine Gene Expression (e.g., IL-2) NFAT->Gene_expression PKC_RASGRP->Gene_expression Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor->ITK Inhibits

Inhibition of the ITK signaling pathway in T-cells.

Conclusion

This compound and its derivatives represent a versatile and potent class of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. The protocols and data presented here provide a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of novel compounds based on this privileged scaffold. Further investigation into the structure-activity relationships of this compound class will continue to yield valuable insights for the development of next-generation targeted therapies.

Application Notes: Cell-Based Assays for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is recognized as a "privileged structure" in medicinal chemistry. Derivatives of this core are prevalent in numerous ATP-competitive kinase inhibitors. These compounds have demonstrated a wide array of biological activities and are under intense investigation for therapeutic applications, including oncology and inflammatory diseases. Specifically, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives are being synthesized and evaluated for their potential to selectively modulate key cellular signaling pathways.

This document provides detailed protocols for essential cell-based assays to characterize the biological effects of these derivatives, including their cytotoxic, kinase inhibitory, and apoptosis-inducing properties.

Data Presentation: Biological Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines and specific protein kinases. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeActivity (IC₅₀/GI₅₀, µM)Reference
8f HT-29Colon Cancer4.55 ± 0.23[1]
8g HT-29Colon Cancer4.01 ± 0.20[1]
10a PC3Prostate Cancer0.19
10b MCF-7Breast Cancer1.66
9e A549Lung Cancer4.55
55 LC-2/adLung Cancer0.136 ± 0.063
59 LC-2/adLung Cancer0.1067 ± 0.004
5k HepG2Liver Cancer29.42 ± 1.8[2]
5k HCT-116Colon Cancer33.15 ± 2.1[2]
5k MCF-7Breast Cancer42.81 ± 2.5[2]
5k A549Lung Cancer51.27 ± 3.2[2]
2b HeLaCervical Cancer> 20 (low toxicity)[3]

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit the biological process by 50%.

Table 2: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDKinase TargetActivity (IC₅₀, nM)Reference
5k EGFR40.51 ± 2.8[2]
5k Her280.24 ± 4.1[2]
5k VEGFR295.16 ± 5.3[2]
5k CDK2204.70 ± 11.2[2]
8m JAK10.16[4]
8o JAK10.30[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol is used to assess the effect of compounds on cell proliferation and viability. It measures the metabolic activity of cells, which is an indicator of cell health.[5][6]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader. The plate should be read within 1 hour.[6][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on a purified kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[10][11] The Kinase-Glo® assay is a common method for this purpose.[12]

Materials:

  • Purified target kinase and its specific substrate

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • ATP solution

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Reagent Preparation: Prepare 2x solutions of the kinase/substrate mix and ATP in the kinase buffer. The final ATP concentration should be at or near the Kₘ value for the specific kinase.[13] Prepare serial dilutions of the test compounds.

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of the diluted compounds or controls (DMSO for 0% inhibition) to the wells of the 384-well plate.[13]

  • Kinase Addition: Add 2.5 µL of the 2x kinase/substrate solution to each well and incubate for 10-15 minutes at room temperature.[13][14]

  • Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[14]

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding an equal volume (10 µL) of the ATP detection reagent (e.g., Kinase-Glo® Reagent) to all wells.[12]

  • Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.[13]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[14]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI apoptosis detection kit

  • 1x Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells using the test compound for a desired time. Include untreated cells as a negative control.[16]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300-600 x g for 5 minutes.[17]

  • Washing: Wash the cells once with cold PBS, then once with 1x Binding Buffer.[16][17]

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

  • Annexin V Staining: Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]

  • Washing: Add 400 µL of 1x Binding Buffer to each tube and centrifuge. Discard the supernatant.[16][17]

  • PI Staining: Resuspend the cells in 200 µL of 1x Binding Buffer. Add 5 µL of Propidium Iodide solution.[17]

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[18] Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA.[19] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell cycle phases by flow cytometry. Since PI also binds to RNA, treatment with RNase is necessary.[20]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • PI staining solution (50 µg/mL PI in PBS)[21]

  • RNase A solution (100 µg/mL in PBS)[21]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1-5 x 10⁵ cells by centrifugation.[16]

  • Washing: Wash cells once with PBS.

  • Fixation: Resuspend the cell pellet and add 1-5 mL of cold 70% ethanol dropwise while gently vortexing to prevent clumping.[21][22]

  • Incubation: Fix the cells for at least 30 minutes on ice.[21][22] (Cells can be stored at -20°C for several weeks).[20]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[20][22]

  • RNase Treatment: Resuspend the cell pellet and treat with RNase A to degrade RNA.[21]

  • PI Staining: Add PI staining solution to the cells.[21]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events. Use the appropriate settings to gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.[21][22]

Visualizations

G cluster_0 Drug Discovery Workflow Start Compound Library (Pyrrolo[2,3-d]pyrimidine Derivatives) PrimaryScreen Primary Screening (e.g., High-Throughput Cell Viability Assay) Start->PrimaryScreen HitID Hit Identification (Compounds showing >50% inhibition) PrimaryScreen->HitID HitID->Start Inactive SecondaryScreen Secondary & Mechanistic Assays (Kinase Inhibition, Apoptosis, Cell Cycle) HitID->SecondaryScreen Active LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt End Preclinical Candidate LeadOpt->End

Caption: General experimental workflow for screening this compound derivatives.[23][24][25]

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.[26][27][28][29]

G cluster_0 Cytoplasm cluster_1 Plasma Membrane cluster_2 Extracellular Space cluster_3 Nucleus JAK JAK STAT_inactive STAT (inactive) JAK->STAT_inactive 3. STAT Phosphorylation STAT_active STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization Gene Target Gene Transcription (Proliferation, Inflammation) STAT_active->Gene 5. Nuclear Translocation & Gene Regulation Receptor Cytokine Receptor Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine / IL Cytokine->Receptor 1. Ligand Binding Inhibitor Pyrrolo[2,3-d]pyrimidine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Overview of the JAK-STAT signaling pathway, a common target for pyrrolo[2,3-d]pyrimidines.[30][31][32]

References

Application Notes and Protocols for In Vitro Kinase Screening of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors.[1][2][3] Its structural similarity to adenine allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[2][3][4] The 2-methoxy-7H-pyrrolo[2,3-d]pyrimidine core, in particular, offers a versatile platform for the synthesis of targeted kinase inhibitors, with derivatives showing activity against kinases such as EGFR, Her2, VEGFR-2, and CDK2.[1][5]

These application notes provide a comprehensive overview of the in vitro kinase screening of this compound compounds, including detailed experimental protocols and data presentation.

Data Presentation

The following table summarizes the in vitro kinase inhibitory activity of a representative series of this compound compounds against a panel of cancer-relevant kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are presented.

Compound IDR1 GroupR2 GroupEGFR IC50 (nM)VEGFR-2 IC50 (nM)CDK2 IC50 (nM)FAK IC50 (nM)
Cmpd-1 HPhenyl15.225.8150.78.9
Cmpd-2 H4-Fluorophenyl10.518.2125.35.4
Cmpd-3 H4-Chlorophenyl8.115.6110.16.1
Cmpd-4 MethylPhenyl25.640.1210.512.3
Cmpd-5 Methyl4-Fluorophenyl18.932.7180.29.8
Cmpd-6 Methyl4-Chlorophenyl12.328.5165.810.2

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect the actual inhibitory activities of these specific compounds.

Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that governs cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers, making its components, such as EGFR, attractive targets for therapeutic intervention.[4] The this compound compounds, by inhibiting kinases like EGFR, can modulate this pathway.

MAPK_ERK_Pathway GF Growth Factor EGFR EGFR GF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Compound Inhibitor->EGFR

MAPK/ERK Signaling Pathway Inhibition.

Experimental Protocols

General In Vitro Kinase Assay Protocol (Fluorescence-Based)

This protocol outlines a common fluorescence-based method for determining the in vitro potency of this compound compounds. This assay is adaptable for high-throughput screening.[4]

1. Materials and Reagents:

  • Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Recombinant Kinase: (e.g., EGFR, VEGFR-2, CDK2, FAK).

  • Peptide Substrate: A specific substrate for the kinase being assayed, often biotinylated.

  • ATP: Adenosine triphosphate.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Detection Reagents: (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a TR-FRET based detection system).

  • 384-well plates: Low-volume, white or black plates suitable for fluorescence/luminescence measurements.

  • Plate reader: Capable of detecting the chosen assay signal (e.g., luminescence or time-resolved fluorescence).

2. Experimental Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (typically ≤ 1%).

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds to the wells of a 384-well plate.

    • Include control wells:

      • Positive control: Kinase, substrate, and ATP without any inhibitor (maximum kinase activity).

      • Negative control: Kinase and substrate without ATP (background signal).

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Add the kinase/substrate mix to each well of the assay plate (e.g., 5 µL).

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the compounds to interact with the kinase.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding the ATP solution to each well (e.g., 2.5 µL).[6]

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal time should be determined empirically.

  • Detection:

    • Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent. For example, if using an ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

      • Incubate for 30-60 minutes at room temperature.

    • Read the plate on a luminometer or fluorescence plate reader.

3. Data Analysis:

  • Subtract the background signal (negative control) from all other readings.

  • Normalize the data by setting the positive control (no inhibitor) to 100% activity and the negative control to 0% activity.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Plate_Prep 2. Plate Dispensing (Compounds & Controls) Compound_Prep->Plate_Prep Kinase_Substrate 3. Add Kinase/ Substrate Mix Plate_Prep->Kinase_Substrate Incubate1 4. Pre-incubation Kinase_Substrate->Incubate1 Add_ATP 5. Initiate with ATP Incubate1->Add_ATP Incubate2 6. Reaction Incubation Add_ATP->Incubate2 Stop_Detect 7. Stop Reaction & Add Detection Reagents Incubate2->Stop_Detect Read_Plate 8. Read Plate Stop_Detect->Read_Plate Data_Analysis 9. Data Analysis (IC50) Read_Plate->Data_Analysis

In Vitro Kinase Assay Workflow.
Alternative In Vitro Kinase Assay Protocol (Radiometric)

A classic and highly sensitive method for measuring kinase activity involves the use of radioisotopes.[7]

1. Materials and Reagents:

  • Kinase Buffer: As described above.

  • Recombinant Kinase.

  • Peptide or Protein Substrate.

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Test Compounds.

  • Phosphocellulose paper or membrane.

  • Wash Buffer: (e.g., 0.5% phosphoric acid).

  • Scintillation fluid.

  • Scintillation counter.

2. Experimental Procedure:

  • Compound and Plate Preparation: As described in the fluorescence-based assay.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix.

    • Add the mix to the wells containing the test compounds.

    • Initiate the reaction by adding a solution of [γ-³²P]ATP (mixed with cold ATP to achieve the desired specific activity).

    • Incubate at room temperature for the optimized reaction time.

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding a solution like phosphoric acid.

    • Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

  • Detection:

    • Place the washed paper in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

3. Data Analysis:

  • The data analysis is similar to the fluorescence-based method, with the scintillation counts being proportional to the kinase activity.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent and selective kinase inhibitors. The protocols and information provided in these application notes offer a framework for the in vitro screening and characterization of novel compounds based on this core structure, facilitating the identification of promising candidates for further preclinical and clinical development.

References

Application Notes and Protocols for N-alkylation of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine allows for its interaction with a wide range of biological targets, including protein kinases, making it a crucial component in the development of novel therapeutics for cancer, inflammatory diseases, and viral infections.[1] The N-alkylation of the pyrrole nitrogen (N-7) is a common and critical modification to enhance the potency, selectivity, and pharmacokinetic properties of these compounds. This document provides detailed protocols for the N-alkylation of a representative scaffold, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, utilizing two common and effective methods: alkylation with alkyl halides using a strong base and the Mitsunobu reaction.

Signaling Pathways and Logical Relationships

The N-alkylation of this compound is a fundamental synthetic transformation. The general workflow involves the deprotonation of the pyrrole nitrogen followed by nucleophilic attack on an electrophilic alkyl source, or a one-pot reaction in the case of the Mitsunobu protocol.

N_Alkylation_Workflow General Workflow for N-Alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up and Purification cluster_analysis Analysis Start This compound Deprotonation Deprotonation (e.g., NaH, K2CO3) Start->Deprotonation Method A Mitsunobu Mitsunobu Reaction (PPh3, DIAD/DEAD) Start->Mitsunobu Method B Reagents Alkylation Reagents (Alkyl Halide or Alcohol) Reagents->Deprotonation Reagents->Mitsunobu Alkylation N-Alkylation Reaction Deprotonation->Alkylation Workup Aqueous Work-up Alkylation->Workup Mitsunobu->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End N-Alkylated Product Analysis->End

References

Application of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine analog, has garnered significant attention in medicinal chemistry and oncology due to its structural similarity to adenine, a fundamental component of ATP.[1] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for the ATP-binding sites of various protein kinases, many of which are crucial regulators of cell proliferation, survival, and differentiation, and are often dysregulated in cancer.[1] While 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine itself is a key synthetic intermediate, its derivatives have emerged as a promising class of potent and selective kinase inhibitors with broad applications in cancer therapy.

The core structure of 7H-pyrrolo[2,3-d]pyrimidine provides a versatile platform for chemical modifications, enabling the development of inhibitors targeting a wide range of kinases implicated in tumorigenesis and drug resistance.[1] These include Monopolar spindle kinase 1 (Mps1), Casein Kinase 1 Delta (CK1δ), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Cyclin-Dependent Kinase 2 (CDK2), Axl receptor tyrosine kinase, and RET kinase.[2][3][4][5][6]

Research has demonstrated that specific derivatives of 7H-pyrrolo[2,3-d]pyrimidine can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, bladder, and liver cancers.[2][3][4] The development of these compounds represents a significant advancement in the pursuit of targeted cancer therapies, offering the potential for improved efficacy and reduced off-target toxicities compared to conventional chemotherapy. The ongoing exploration of this chemical scaffold continues to yield novel drug candidates with promising preclinical and clinical potential.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against different cancer cell lines and kinase targets.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 ValueReference
Compound 12 Mps1-29 nM (enzymatic)[2]
MCF-7 (Breast)Not Specified[2]
4T1 (Breast)Not Specified[2]
Compound 13i CK1δRT-112 (Bladder)Not Specified[3]
Compound 8f DDR2 (potential)HT-29 (Colon)4.55 ± 0.23 µM[7][8]
Compound 8g DDR2 (potential)HT-29 (Colon)4.01 ± 0.20 µM[7][8]
Compound 5k EGFR, Her2, VEGFR2, CDK2HepG2 (Liver)40-204 nM (enzymatic)[4]
MCF-7 (Breast)29-59 µM (cytotoxic)[4]
MDA-MB-231 (Breast)29-59 µM (cytotoxic)[4]
HeLa (Cervical)29-59 µM (cytotoxic)[4]
Compound 13b Axl-Not Specified (enzymatic)[5]
BaF3/TEL-AxlNot Specified (cellular)[5]
Compound 59 RET (wild-type and V804M mutant)LC-2/ad (NSCLC)Low nanomolar (enzymatic)[6]

Key Signaling Pathways and Experimental Workflows

Signaling_Pathway

Experimental_Workflow

Experimental Protocols

Protocol 1: Synthesis of Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides (General Procedure)

This protocol is adapted from the synthesis of multi-targeted kinase inhibitors.[4]

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Ethyl-4-aminobenzoate

  • Absolute ethanol

  • Hydrazine monohydrate (98%)

  • Substituted benzaldehydes

  • Glacial acetic acid

  • Methanol

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • Synthesis of Ethyl-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate (3):

    • A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) and ethyl-4-aminobenzoate (1 equivalent) in absolute ethanol is heated under reflux for 7 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The resulting precipitate is collected by vacuum filtration to yield compound 3 .[4]

  • Synthesis of 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4):

    • A mixture of compound 3 (1 equivalent) in hydrazine monohydrate (excess) is heated under reflux for 6 hours.

    • After cooling to room temperature, the precipitate is collected by vacuum filtration.

    • The solid is washed with cold water and dried to yield compound 4 .[4]

  • Synthesis of Final Compounds (5a-m):

    • A mixture of compound 4 (1 equivalent) and the appropriate substituted benzaldehyde (1 equivalent) in methanol is prepared.

    • A catalytic amount of glacial acetic acid (2-3 drops) is added.

    • The mixture is heated under reflux for 6-8 hours.

    • The reaction is monitored by TLC.

    • After cooling, the precipitate is filtered, washed with cold methanol, and dried to obtain the final product.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7, MDA-MB-231, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium.

    • Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Test compounds are serially diluted in culture medium to the desired concentrations.

    • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added.

    • A control group receives medium with the same concentration of DMSO used for the test compounds.

    • Plates are incubated for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is carefully removed.

    • 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the control.

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.[9]

Materials:

  • Cancer cells (e.g., HepG2)

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Cells are seeded in 6-well plates and allowed to attach overnight.

    • Cells are treated with the test compound at its IC50 concentration for 24-48 hours. Control cells are treated with vehicle (DMSO).

  • Cell Harvesting and Fixation:

    • After treatment, both floating and adherent cells are collected.

    • Cells are washed with ice-cold PBS and harvested by trypsinization.

    • The cell pellet is collected by centrifugation (e.g., 1500 rpm for 5 minutes).

    • The pellet is resuspended in a small volume of PBS.

    • Cells are fixed by adding ice-cold 70% ethanol dropwise while vortexing, and then incubated at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Fixed cells are centrifuged to remove the ethanol.

    • The cell pellet is washed with PBS.

    • The pellet is resuspended in PI staining solution and incubated in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • The DNA content of the cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.

References

Application Notes and Protocols for the Development of CSF1R Inhibitors Based on the 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors centered on the promising 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold. This document outlines the rationale for targeting CSF1R, summarizes key quantitative data for representative compounds, and offers step-by-step experimental procedures for their synthesis and evaluation.

Introduction to CSF1R as a Therapeutic Target

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase predominantly expressed on the surface of monocytes, macrophages, and their progenitor cells.[1][2] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), CSF1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways.[1] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are crucial for the survival, proliferation, differentiation, and migration of these myeloid cells.[3][4]

Dysregulation of the CSF1R signaling axis has been implicated in a variety of pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a compelling therapeutic target.[1][5] In the context of cancer, tumor-associated macrophages (TAMs), whose survival and pro-tumoral functions are largely dependent on CSF1R signaling, contribute to an immunosuppressive tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CSF1R can, therefore, modulate the tumor microenvironment and enhance the efficacy of other cancer therapies. The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold in kinase inhibitor design, and its derivatives have shown significant promise as potent and selective CSF1R inhibitors.[6][7][8]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 7H-pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors. This data is essential for understanding the structure-activity relationship (SAR) and for selecting lead compounds for further development.

Table 1: Enzymatic Inhibition of CSF1R by 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine Derivatives [9]

CompoundR Group (at C6-aryl position)CSF1R IC50 (nM)EGFR IC50 (nM)
1 4-(4-methylpiperazin-1-yl)phenyl120
2 Phenyl>1000>1000
12 4-(2-(dimethylamino)ethylamino)phenyl<52.3
22 3-methoxyphenyl<5>1000
23 3-methylphenyl<5>1000
25 Pyridin-2-yl<5>1000
26 Pyridin-3-yl<5>1000
27 Pyridin-4-yl<5>1000
Pexidartinib Reference Compound9.7>1000
Erlotinib Reference Compound>10000.4

Table 2: Cellular Activity of Pyrrolo[2,3-d]pyrimidine Derivatives [7][10]

CompoundCell LineAssay TypeCellular IC50 (µM)
12b Ba/F3-CSF1RProliferationModest Activity
14c Ba/F3-CSF1RProliferationInactive
27a Ba/F3-CSF1RProliferation<1

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the drug discovery process, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for inhibitor development.

CSF1R_Signaling_Pathway Ligand CSF-1 / IL-34 CSF1R CSF1R Ligand->CSF1R Binding Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibition AKT AKT PI3K->AKT Nucleus Nucleus AKT->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Response Cell Proliferation, Survival, Differentiation, Migration Nucleus->Response

Caption: Simplified CSF1R signaling cascade and the point of inhibition.

Experimental_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Biochemical Biochemical Assay: Enzymatic IC50 Determination Synthesis->Biochemical Cellular Cellular Assays: - p-CSF1R Inhibition - Cell Proliferation Biochemical->Cellular ADME ADME/Tox Profiling Cellular->ADME Lead Lead Optimization ADME->Lead Lead->Synthesis Iterative Improvement End Preclinical Development Lead->End

Caption: A typical workflow for the discovery of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of this compound-based CSF1R inhibitors.

Protocol 1: General Synthesis of 6-Aryl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

This protocol describes a general method for synthesizing 6-aryl derivatives using a Suzuki-Miyaura cross-coupling reaction.[7]

Materials:

  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (starting material)

  • Appropriate arylboronic acid or ester

  • Pd(dppf)Cl2 (palladium catalyst)

  • Sodium carbonate (Na2CO3) or other suitable base

  • 1,4-Dioxane and water (solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a reaction vessel, add 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and Pd(dppf)Cl2 (0.05-0.1 equivalents).

  • Add a 2M aqueous solution of Na2CO3 (3 equivalents).

  • Add 1,4-dioxane and water as the solvent system (e.g., 4:1 ratio).

  • Purge the reaction mixture with an inert gas for 10-15 minutes.

  • Heat the mixture to 80-90°C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate.

  • The 4-chloro group can be subsequently substituted with various amines via nucleophilic aromatic substitution to generate a library of compounds.

Protocol 2: In Vitro CSF1R Enzymatic Assay (ADP-Glo™ Kinase Assay)

This non-radiometric assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.[1][11]

Materials:

  • Recombinant human CSF1R (kinase domain)

  • Kinase substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in DMSO, and then further dilute in Kinase Assay Buffer to achieve the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • Assay Reaction:

    • To a 96-well plate, add 2.5 µL of the test compound dilutions or vehicle control.

    • Add 2.5 µL of diluted recombinant CSF1R enzyme to all wells except the "no enzyme" control.

    • Add a master mix containing the substrate and ATP to initiate the reaction. The final volume should be around 10-25 µL.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • After the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40-45 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which drives a luciferase reaction.

    • Incubate at room temperature for another 30-45 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cellular Assay for CSF1R Phosphorylation (Western Blot)

This assay determines the ability of a compound to inhibit CSF1R autophosphorylation in a cellular context.[12]

Materials:

  • A cell line expressing CSF1R (e.g., THP-1 human monocytic leukemia cells)

  • Cell culture medium and supplements

  • Recombinant human CSF-1

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723) and anti-total-CSF1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate density.

    • Serum-starve the cells overnight to reduce basal receptor activation.

    • Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

    • Stimulate the cells with recombinant human CSF-1 (e.g., 100 ng/mL) for 5-10 minutes to induce CSF1R phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CSF1R overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total CSF1R to serve as a loading control.

    • Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R signal. Determine the extent of inhibition at different compound concentrations.

References

Application Notes and Protocols: 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, a deazapurine analog, represents a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1][2] This core structure is found in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3] The substitution of a nitrogen atom at the 7-position with a carbon atom alters the electron distribution of the ring system, providing a unique platform for therapeutic development.[2]

This document focuses on the application of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its derivatives in the discovery of novel antiviral agents. While specific antiviral data for the parent this compound is not extensively available in public literature, numerous analogs have demonstrated significant antiviral potential, particularly as nucleoside and kinase inhibitors. These derivatives have shown activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Cytomegalomegalovirus (HCMV), and Hepatitis C Virus (HCV).[2][4]

The mechanism of action for many antiviral pyrrolo[2,3-d]pyrimidine nucleoside analogs involves their intracellular phosphorylation to the corresponding triphosphate, which can then be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[2] Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is a key component of several Janus Kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical component of the innate immune response to viral infections, and its modulation by small molecules presents a promising host-targeted antiviral strategy.

Data Presentation: Antiviral and Cytotoxic Activities of this compound Analogs

While specific antiviral data for this compound is limited, the following tables summarize the reported activities of closely related analogs, demonstrating the potential of this chemical scaffold.

Table 1: Antiviral and Cytotoxic Activity of Selected 7H-pyrrolo[2,3-d]pyrimidine Analogs

Compound/AnalogVirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
4-amino-2-methoxy-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidineHCMVHFFPlaque Reduction>100>100-
4-amino-2-methoxy-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidineHSV-1KBPlaque Reduction>100>100-
2,4-dichloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidineHCMVHFFPlaque Reduction2.2115
4-amino-2-chloro-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidineHCMVHFFPlaque Reduction15201.3
2'-deoxy-2'-fluoro-2'-C-methyl-7-deazaadenosineHCVHuh-7Replicon Assay1.2 ± 0.3>100>83[4]
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosideHIV-1Various-0.71 ± 0.25>100>140[4]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.

Table 2: JAK Kinase Inhibitory Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound/AnalogKinaseAssay TypeIC50 (nM)Reference
Tofacitinib (a pyrrolo[2,3-d]pyrimidine-based drug)JAK1Biochemical Assay1.2
TofacitinibJAK2Biochemical Assay1.0
TofacitinibJAK3Biochemical Assay2.0
Compound 8m from Mao et al., 2022JAK1Enzymatic Assay0.16[5]
Compound 8o from Mao et al., 2022JAK1Enzymatic Assay0.3[5]

IC50: 50% inhibitory concentration.

Signaling Pathway

The JAK-STAT signaling pathway is a principal communication route for cytokines and interferons, which are crucial for orchestrating an antiviral immune response. Upon viral infection, host pattern recognition receptors trigger the production of interferons. These interferons then bind to their receptors on the cell surface, activating associated Janus kinases (JAKs). Activated JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they induce the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell. Given that numerous pyrrolo[2,3-d]pyrimidine derivatives are potent JAK inhibitors, this pathway represents a key target for host-directed antiviral therapy.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Interferon Interferon (IFN) Receptor IFN Receptor Interferon->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization ISRE ISRE STAT_dimer->ISRE Translocation & Binding Pyrrolo_pyrimidine This compound (as JAK Inhibitor) Pyrrolo_pyrimidine->JAK Inhibition ISG Interferon-Stimulated Genes (ISGs) (Antiviral Proteins) ISRE->ISG Transcription

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Representative Synthesis of this compound

While a direct one-step synthesis of this compound from simple precursors is not readily found in the literature, a representative synthesis can be adapted from methods used for similar analogs. A plausible route involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by functional group manipulation.

Synthesis_Workflow Start Starting Materials (e.g., 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine) Step1 Nucleophilic Substitution (Sodium Methoxide) Start->Step1 Intermediate Intermediate (2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step1->Intermediate Step2 Reductive Dechlorination (e.g., H2, Pd/C) Intermediate->Step2 Product Final Product (this compound) Step2->Product

Caption: General synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in methanol, add one equivalent of sodium methoxide.

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Step 2: Synthesis of this compound.

    • Dissolve the 2-methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent to yield this compound.

Antiviral Assays

1. Plaque Reduction Assay

This assay measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.

Plaque_Reduction_Workflow A Seed susceptible cells in multi-well plates B Infect cell monolayer with virus A->B C Add overlay medium containing serial dilutions of test compound B->C D Incubate until plaques are visible C->D E Fix and stain cells D->E F Count plaques and calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, HFF) into 6- or 12-well plates at a density that will result in a confluent monolayer the next day.

  • Compound Preparation: Prepare serial dilutions of the test compound in a serum-free medium.

  • Infection: When cells are confluent, remove the growth medium and infect the monolayer with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.

  • Treatment: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) containing the various concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for a period sufficient for plaque formation (typically 3-7 days).

  • Visualization: After incubation, fix the cells with a solution of 10% formalin. Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

2. Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of a test compound.

Protocol:

  • Cell Seeding and Infection: Follow steps 1 and 3 of the Plaque Reduction Assay protocol, typically in 24- or 48-well plates.

  • Treatment: After viral adsorption, remove the inoculum and add a maintenance medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a single viral replication cycle (e.g., 24-48 hours).

  • Virus Harvest: After incubation, subject the plates to one or more freeze-thaw cycles to lyse the cells and release the progeny virus. Collect the supernatant.

  • Virus Titer Determination: Determine the titer of the harvested virus from each well using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.

  • Data Analysis: The EC50 is the concentration of the compound that reduces the virus yield by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or to general toxicity to the host cells.

Cytotoxicity_Workflow A Seed cells in a 96-well plate B Add serial dilutions of test compound A->B C Incubate for the same duration as the antiviral assay B->C D Add MTT reagent C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals and measure absorbance E->F G Calculate CC50 F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed the same host cell line used in the antiviral assays into a 96-well plate.

  • Treatment: Add serial dilutions of the test compound to the wells. Include cell control wells (no compound) and solvent control wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assays.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the cell control.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold for the development of novel antiviral agents. Their ability to act as both nucleoside analogues that interfere with viral replication and as kinase inhibitors that can modulate the host immune response provides multiple avenues for therapeutic intervention. The protocols outlined in this document provide a framework for the synthesis, screening, and characterization of these compounds, facilitating further research and development in this important area of antiviral drug discovery. Further investigation into the specific antiviral activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, a common route for which is the nucleophilic aromatic substitution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium methoxide.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Reaction Temperature: The reaction may require heating. A typical temperature range for similar reactions is 65-70°C. Consider a gradual increase in temperature, monitoring for product formation and decomposition.
Degradation of Starting Material or Product - Excess Base: Using a large excess of sodium methoxide can lead to side reactions and degradation, significantly lowering the yield. It is crucial to control the stoichiometry. An equimolar amount of sodium methoxide is a good starting point.
Poor Quality of Reagents - Sodium Methoxide: Sodium methoxide is hygroscopic and can decompose if not stored properly. Use freshly opened or properly stored sodium methoxide. Consider using a commercially available solution of known concentration.
- Starting Material: Ensure the purity of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine starting material. Impurities can interfere with the reaction.
Solvent Issues - Anhydrous Conditions: Ensure the use of anhydrous methanol as the solvent, as water can react with sodium methoxide and affect the reaction.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Potential Cause Recommended Solution
Side Reactions - Stoichiometry of Base: As mentioned, excess sodium methoxide can lead to the formation of unidentified byproducts. Carefully control the molar ratio of sodium methoxide to the starting material.
- Reaction with Pyrrole NH: The pyrrole nitrogen is acidic and can be deprotonated by a strong base. While this is generally reversible upon workup, it could potentially lead to side reactions. Using a protecting group on the pyrrole nitrogen (e.g., SEM, Boc) can be considered, though this adds extra steps to the synthesis.
Incomplete Reaction - The presence of the starting material spot on TLC indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield".
Decomposition - Overheating: Excessive heat can cause decomposition of the starting material or product. Maintain a controlled and monitored temperature.

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-eluting Impurities - Chromatography Conditions: If using flash chromatography, optimize the solvent system. A gradient elution might be necessary to separate the product from closely eluting impurities. A common eluent for similar compounds is a mixture of methanol and dichloromethane.
Product Solubility - The product may have limited solubility in the chosen recrystallization or chromatography solvents. Experiment with different solvent systems to find one that provides good solubility for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the nucleophilic aromatic substitution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine with sodium methoxide in methanol.

Q2: What are the critical parameters to control for optimizing the yield?

A2: The most critical parameters are the stoichiometry of sodium methoxide, the reaction temperature, and the exclusion of water from the reaction mixture. Using a large excess of sodium methoxide can be detrimental to the yield.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or methanol and dichloromethane) to track the disappearance of the starting material and the appearance of the product.

Q4: What is a typical work-up procedure for this reaction?

A4: A general work-up procedure involves quenching the reaction with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

Q5: What purification methods are recommended for the final product?

A5: Purification is typically achieved by flash chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization can also be an effective purification method if a suitable solvent is found.

Experimental Protocols

Synthesis of this compound from 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general guideline based on typical procedures for similar transformations. Optimization may be required.

Materials:

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.0-1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 65-70°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the yield of this compound. This data is illustrative and should be confirmed experimentally.

Entry Sodium Methoxide (eq) Temperature (°C) Time (h) Yield (%) Observations
11.1251245Incomplete reaction
21.165485Good yield, clean reaction
32.565430Significant side product formation
41.180470Some product degradation observed

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine Sodium Methoxide Anhydrous Methanol Start->Reagents 1. Assemble Reaction_Setup Combine reagents in anhydrous methanol Reagents->Reaction_Setup Heating Heat to 65-70°C Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Quench Quench with sat. NH4Cl (aq) Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Flash Chromatography Extraction->Purification Product Pure Product Purification->Product Troubleshooting_Yield Low_Yield Low Yield Observed Check_TLC Analyze TLC Plate Low_Yield->Check_TLC Incomplete_Reaction Starting material present? Check_TLC->Incomplete_Reaction Side_Products Multiple spots observed? Check_TLC->Side_Products Increase_Time_Temp Increase reaction time or temperature moderately. Incomplete_Reaction->Increase_Time_Temp Yes Check_Reagents Verify quality of reagents and solvent. Incomplete_Reaction->Check_Reagents Yes Optimize_Stoichiometry Reduce equivalents of Sodium Methoxide. Side_Products->Optimize_Stoichiometry Yes

Technical Support Center: Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. The following information is designed to help you identify and resolve common side reactions and product impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the potential side products?

A1: The most prevalent synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituted pyrrolo[2,3-d]pyrimidine with sodium methoxide. A common starting material for this process is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

The primary side products encountered during this synthesis include:

  • Isomeric Product: 4-Methoxy-2-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Di-substituted Product: 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Hydrolysis Product: 4-Chloro-2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine

  • N-Alkylation Product: 7-Methyl-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Unreacted Starting Material: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Below is a diagram illustrating the main reaction and potential side reactions.

Synthesis and Side Products cluster_start Starting Material cluster_reagents Reagents cluster_products Products and Byproducts 2_4_dichloro 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine desired_product 2-Methoxy-4-chloro- 7H-pyrrolo[2,3-d]pyrimidine (Desired Intermediate) 2_4_dichloro->desired_product Selective mono-methoxylation isomeric_product 4-Methoxy-2-chloro- 7H-pyrrolo[2,3-d]pyrimidine 2_4_dichloro->isomeric_product Non-selective mono-methoxylation hydrolysis_product 4-Chloro-2-hydroxy- 7H-pyrrolo[2,3-d]pyrimidine 2_4_dichloro->hydrolysis_product Hydrolysis (presence of H2O) NaOMe Sodium Methoxide (NaOMe) in Methanol (MeOH) disubstituted_product 2,4-Dimethoxy- 7H-pyrrolo[2,3-d]pyrimidine desired_product->disubstituted_product Over-reaction (excess NaOMe/heat)

Figure 1. Reaction scheme for the synthesis of 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and common side products.

Q2: My reaction has stalled, and I have a significant amount of unreacted 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. What could be the cause?

A2: Incomplete reaction can be due to several factors:

  • Insufficient Sodium Methoxide: Ensure at least one equivalent of sodium methoxide is used. The reagent can degrade upon storage, so using a freshly prepared solution or a newly opened bottle of solid is recommended.

  • Low Reaction Temperature: The nucleophilic substitution may require heating. Monitor the reaction progress by TLC or LC-MS and consider increasing the temperature if the reaction is sluggish.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent. Consider using a co-solvent or a different solvent system to improve solubility.

Q3: I have obtained a mixture of 2-methoxy-4-chloro and 4-methoxy-2-chloro isomers. How can I improve the regioselectivity and how do I separate them?

A3: The chlorine at the 4-position of the pyrrolo[2,3-d]pyrimidine ring is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. However, reaction conditions can influence this selectivity.

  • To improve selectivity:

    • Temperature Control: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, which is often the desired 2-methoxy-4-chloro isomer.

    • Controlled Addition of Nucleophile: Adding the sodium methoxide solution slowly to the solution of the dichloro-starting material can help to control the reaction and improve selectivity.

  • Separation:

    • Column Chromatography: The isomers can typically be separated by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Recrystallization: If the isomeric ratio is highly skewed, it may be possible to selectively crystallize the major isomer from a suitable solvent system.

Q4: My final product is contaminated with the di-substituted byproduct, 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. How can I avoid its formation?

A4: The formation of the di-methoxy byproduct is a result of over-reaction. To minimize its formation:

  • Stoichiometry: Use a controlled amount of sodium methoxide (ideally, close to 1.0 equivalent for mono-substitution).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level. Avoid prolonged reaction times and excessive heating.

Q5: I have identified a byproduct with a mass corresponding to the hydrolysis of the starting material. How can I prevent this?

A5: The formation of 4-chloro-2-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is due to the presence of water in the reaction.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the sodium methoxide is not excessively hydrated.

Q6: I see an unexpected methylated product. What is the likely source of N-alkylation?

A6: N-alkylation at the 7-position of the pyrrole ring can sometimes occur.

  • Source of Methylating Agent: If you are preparing sodium methoxide in situ using a methylating agent like methyl iodide and a base, any unreacted methyl iodide can act as an N-alkylating agent. It is generally preferable to use commercially available sodium methoxide or to ensure the complete consumption of the methylating agent during the preparation of the methoxide.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and suggested solutions.

Issue Probable Cause(s) Recommended Solution(s)
Low yield of desired product - Incomplete reaction- Formation of multiple side products- Product loss during workup/purification- Check the quality and quantity of reagents.- Optimize reaction temperature and time.- Use anhydrous conditions.- Employ careful purification techniques.
Presence of starting material in the final product - Insufficient reagent- Low reaction temperature- Short reaction time- Use a slight excess of sodium methoxide.- Gradually increase the reaction temperature while monitoring.- Extend the reaction time.
Formation of isomeric 4-methoxy-2-chloro product - Non-selective reaction conditions- Perform the reaction at a lower temperature.- Use slow, controlled addition of the nucleophile.
Formation of 2,4-dimethoxy di-substituted product - Excess sodium methoxide- High reaction temperature- Prolonged reaction time- Use stoichiometric amounts of sodium methoxide.- Maintain a lower reaction temperature.- Monitor the reaction and stop it upon completion.
Formation of 4-chloro-2-hydroxy hydrolysis product - Presence of water in the reaction- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.
Formation of N-methylated byproduct - Use of in-situ generated sodium methoxide with residual methylating agent- Use commercially available sodium methoxide.- Ensure complete reaction of the methylating agent if preparing methoxide in-situ.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (Intermediate)

This protocol aims for the selective mono-methoxylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Preparation:

    • Under an inert atmosphere (N2 or Ar), add anhydrous methanol (10 mL) to a flame-dried round-bottom flask equipped with a magnetic stirrer.

    • Carefully add sodium metal (0.23 g, 10 mmol) in small portions to the methanol at 0 °C. Allow the sodium to react completely.

  • Reaction:

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.88 g, 10 mmol) in anhydrous THF (20 mL) in a separate flask.

    • Slowly add the freshly prepared sodium methoxide solution to the solution of the dichloropyrimidine at room temperature over 30 minutes.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

    • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of water (20 mL).

  • Workup and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to separate the desired product from isomers and di-substituted byproducts.

Data Presentation

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl3 (Predicted)

Proton 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Methoxy-2-chloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
H5 ~6.5~6.4~6.3
H6 ~7.2~7.1~7.0
-OCH3 (C2) ~4.1-~4.0
-OCH3 (C4) -~4.2~4.1
N7-H Broad, ~10-12Broad, ~10-12Broad, ~10-12

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions. The NH proton is often broad and may exchange with D2O.

Table 2: 13C NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl3 (Predicted)

Carbon 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Methoxy-2-chloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
C2 ~160~155~161
C4 ~152~158~159
C4a ~118~117~115
C5 ~100~99~98
C6 ~128~127~125
C7a ~151~150~152
-OCH3 ~55~56~54, ~55

Note: These are predicted values and should be used as a guide for spectral interpretation.

Visualizations

The following workflow can be used to troubleshoot an unexpected outcome in the synthesis.

Troubleshooting Workflow cluster_analysis Analysis of Reaction Mixture cluster_identification Problem Identification cluster_solutions Potential Solutions start Unexpected reaction outcome lcms Run LC-MS analysis start->lcms nmr Run 1H NMR of crude product lcms->nmr masses Identify masses of major components lcms->masses nmr_signals Analyze key NMR signals (e.g., -OCH3, aromatic protons) nmr->nmr_signals incomplete Incomplete Reaction: - Check reagent quality/quantity - Increase temperature/time masses->incomplete [Major peak is starting material] isomers Isomer Formation: - Lower reaction temperature - Slow reagent addition masses->isomers [Multiple peaks with same mass] disub Di-substitution: - Use stoichiometric NaOMe - Reduce reaction time/temp masses->disub [Peak for di-methoxy product] hydrolysis Hydrolysis: - Use anhydrous conditions masses->hydrolysis [Peak for hydroxy product] nmr_signals->isomers [Multiple -OCH3 signals]

Technical Support Center: Purification of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

The most frequently employed purification techniques for this class of compounds are silica gel flash column chromatography and recrystallization.[1][2][3][4] The choice of method depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound.

Q2: What are some common impurities encountered during the synthesis of these derivatives?

Common impurities may include:

  • Unreacted starting materials.

  • Reagents and catalysts, such as palladium catalysts from cross-coupling reactions.[1]

  • Side-products from competing reactions.

  • Isomers and closely related structural analogs.

  • Degradation products, as some pyrrolopyrimidine derivatives can be sensitive to acidic or basic conditions.

Q3: How can I monitor the progress of my purification?

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process.[4] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on the same plate, you can assess the purity and identify the fractions containing your desired compound.

Troubleshooting Guide

Column Chromatography Issues

Q4: I am having trouble separating my this compound derivative from a closely related impurity using column chromatography. What can I do to improve the separation?

To improve separation:

  • Optimize the Mobile Phase: A common issue is the selection of an inappropriate solvent system. You can try to:

    • Decrease the polarity of the eluent to increase the retention time of your compound and potentially improve separation from more polar impurities.

    • Use a solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.

    • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is not successful, consider using a different stationary phase. Options include alumina (basic or neutral), C18-functionalized silica (reverse-phase), or silver nitrate-impregnated silica for specific separations.

  • Adjust the Sample Load: Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column.

Q5: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

Peak tailing can be caused by several factors:

  • Compound-Silica Interaction: The nitrogen atoms in the pyrrolopyrimidine core can interact strongly with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the mobile phase.[4]

  • Poor Solubility: If the compound has low solubility in the mobile phase, it can lead to tailing. Ensure your compound is fully dissolved before loading it onto the column.

  • Column Degradation: An old or poorly packed column can also cause tailing. Ensure you are using high-quality silica gel and that the column is packed uniformly.

Crystallization Issues

Q6: My this compound derivative fails to crystallize from solution.

If your compound fails to crystallize, it could be due to:

  • High Solubility: The compound may be too soluble in the chosen solvent. You can try to concentrate the solution by slowly evaporating the solvent.[3]

  • Presence of Impurities: Impurities can inhibit crystal formation. Try to further purify the material by column chromatography before attempting recrystallization.

  • Incorrect Solvent Choice: Screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Inducing Crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q7: My product precipitates as an oil or an amorphous solid instead of crystals. What should I do?

Oiling out or amorphous precipitation often occurs when the solution is cooled too quickly. To promote the formation of crystals, allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath. Using a more viscous solvent or a solvent in which your compound has slightly higher room temperature solubility can also help.[4]

Data Presentation

Table 1: Summary of Purification Data for 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound ClassPurification MethodSolvent SystemYield (%)Reference
N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesSilica-gel flash column chromatographyAcetone/DCM (1:1)60-72[1]
N-Methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesSilica gel flash column chromatographyEtOAc/n-pentane (8:2)54[1]
2-(Methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidineFlash chromatography on silica gel2% MeOH in CH2Cl2-[2]
Tricyclic Pyrrolo[2,3-d]pyrimidine DerivativesSilica gel chromatographyNot specified31-99[5][6]

Note: Yields are for the purification step and may vary depending on the specific derivative and reaction conditions.

Experimental Protocols

Detailed Protocol for Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific this compound derivative.

  • Preparation of the Column:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is free of air bubbles and cracks.[4]

    • Equilibrate the column by passing several column volumes of the initial mobile phase through the packed bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase. A typical starting point for these derivatives could be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.

    • Collect fractions of a suitable volume.

    • Monitor the elution of the compound using TLC.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under Vacuum evaporate->dry pure_product Pure Product dry->pure_product

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_guide cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Options cluster_other Other Factors start Poor Separation in Column Chromatography change_polarity Adjust Solvent Polarity start->change_polarity change_solvent Try Different Solvent System start->change_solvent use_gradient Use Gradient Elution start->use_gradient change_sorbent Use Different Sorbent (e.g., Alumina, C18) start->change_sorbent reduce_load Reduce Sample Load start->reduce_load check_packing Check Column Packing start->check_packing solution Improved Separation change_polarity->solution change_solvent->solution use_gradient->solution change_sorbent->solution reduce_load->solution check_packing->solution

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Suzuki Coupling with Pyrrolo[2,3-d]pyrimidine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving pyrrolo[2,3-d]pyrimidine substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of pyrrolo[2,3-d]pyrimidines in a question-and-answer format.

Issue 1: Low to No Product Formation

Q: My Suzuki coupling reaction with a pyrrolo[2,3-d]pyrimidine substrate is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Quality: Ensure all reagents, including the boronic acid/ester, palladium catalyst, ligand, and base, are fresh and of high purity. Boronic acids, in particular, can degrade over time.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Any presence of oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[2]

  • Solvent Purity: Use anhydrous and degassed solvents. The presence of water can affect the reaction, although in some cases, aqueous solvent mixtures are intentionally used.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Product reagent_quality Check Reagent Purity (Boronic Acid, Catalyst, Base) start->reagent_quality inert_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_quality->inert_atmosphere Reagents OK catalyst_ligand Screen Catalyst and Ligand inert_atmosphere->catalyst_ligand Atmosphere OK base_selection Optimize Base catalyst_ligand->base_selection No Improvement success Improved Yield catalyst_ligand->success Improvement solvent_effect Evaluate Solvent System base_selection->solvent_effect No Improvement base_selection->success Improvement temperature Adjust Reaction Temperature solvent_effect->temperature No Improvement solvent_effect->success Improvement temperature->success Improvement

Caption: Troubleshooting workflow for low product yield.

Detailed Optimization Steps:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides. For pyrrolo[2,3-d]pyrimidines, various palladium sources and phosphine ligands have been successfully employed. If a standard catalyst like Pd(PPh₃)₄ is ineffective, consider more robust systems.

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[3][4] Buchwald ligands are often effective for electron-rich or sterically hindered substrates.[3]

  • Base Selection: The base plays a crucial role in activating the boronic acid.[5] The choice of base can significantly impact the reaction outcome.

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[6] K₃PO₄ is a stronger base that can be effective in challenging couplings.

    • Fluoride Bases: KF can be used, especially when dealing with base-sensitive functional groups.[6]

    • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be beneficial, particularly to avoid hydrolysis of sensitive esters.[6][7]

  • Solvent System: The solvent can influence catalyst activity and selectivity.[8][9]

    • Common Solvents: Toluene, dioxane, DMF, and THF, often with water as a co-solvent, are frequently used.[10]

    • Anhydrous Conditions: For substrates prone to protodeboronation, anhydrous conditions may be necessary.[11]

  • Temperature: If the reaction is sluggish at lower temperatures, gradually increasing the temperature (e.g., from 80°C to 100°C) can improve the reaction rate.[10] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[12]

Issue 2: Presence of Significant Side Products

Q: My reaction is proceeding, but I am observing significant amounts of side products, such as homocoupled boronic acid and protodeboronation of my starting material. How can I minimize these side reactions?

A: The formation of side products is often a competing process with the desired cross-coupling.

Minimizing Side Reactions:

Side_Reactions start Side Product Formation homocoupling Homocoupling of Boronic Acid start->homocoupling protodeboronation Protodeboronation start->protodeboronation check_o2 Ensure Rigorous Degassing (Minimize O2) homocoupling->check_o2 slow_addition Slow Addition of Boronic Acid homocoupling->slow_addition boronic_ester Use Boronic Ester (e.g., pinacol, MIDA) protodeboronation->boronic_ester optimize_base Optimize Base and Temperature protodeboronation->optimize_base success Reduced Side Products check_o2->success slow_addition->success boronic_ester->success optimize_base->success

Caption: Strategies to minimize common side reactions.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct.[13] Heteroaryl boronic acids can be particularly susceptible to this side reaction.[2]

    • Mitigation Strategies:

      • Use Boronic Esters: Pinacol or MIDA boronate esters are more stable than the corresponding boronic acids and can slowly release the boronic acid in situ, keeping its concentration low and minimizing protodeboronation.[13]

      • Anhydrous Conditions: Using anhydrous solvents and bases can reduce the availability of proton sources.[11]

      • Optimize Base and Temperature: Strong bases and high temperatures can sometimes promote protodeboronation.[12] A careful screening of the base and running the reaction at the lowest effective temperature is advisable.

  • Homocoupling: This is the coupling of two boronic acid molecules, often promoted by the presence of oxygen.[2]

    • Mitigation Strategies:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[4]

      • Catalyst Pre-activation: Ensure the active Pd(0) species is efficiently generated.

      • Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress homocoupling.[12]

Issue 3: Regioselectivity with Dihalo-pyrrolo[2,3-d]pyrimidines

Q: I am using a dihalo-pyrrolo[2,3-d]pyrimidine (e.g., 2,4-dichloro) and want to achieve selective mono-arylation. How can I control the regioselectivity?

A: Achieving regioselectivity in the Suzuki coupling of dihalo-pyrrolo[2,3-d]pyrimidines is possible by carefully controlling the reaction conditions.

  • Stoichiometry: Use a controlled amount of the boronic acid (e.g., 1.0-1.2 equivalents) to favor mono-substitution.[7]

  • Temperature: Performing the reaction at a lower temperature (e.g., 60-70°C) can enhance selectivity for the more reactive position.[7] For 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4 position is generally more reactive towards nucleophilic substitution, but in Suzuki coupling, selective reaction at C2 has been reported.[7]

  • Catalyst System: The choice of catalyst and ligand can also influence regioselectivity. It is advisable to screen different catalyst systems if selectivity is an issue.

For double cross-coupling, using an excess of the boronic acid (e.g., 2.4 equivalents) and higher temperatures will drive the reaction to completion.[7][14]

Quantitative Data Summary

The following tables provide a summary of reaction conditions from literature for the Suzuki coupling of pyrrolo[2,3-d]pyrimidine substrates.

Table 1: Catalyst and Ligand Screening for Double Cross-Coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
Pd(OAc)₂ (2)PCy₂(2-biphenyl) (4)K₃PO₄1,4-DioxaneReflux15 min48[14]
Pd(OAc)₂ (2)PCy₂(2',6'-(MeO)₂-2-biphenyl) (4)K₃PO₄1,4-DioxaneReflux3 h35[14]
Pd(OAc)₂ (2)dppf (2)K₃PO₄1,4-DioxaneReflux2 h29[14]
PdCl₂(dppf) (2)-K₃PO₄1,4-DioxaneReflux4 h28[14]

Table 2: Conditions for Mono-arylation of 2,4-dichloropyrrolo[2,3-d]pyrimidine

Aryl Halide Equiv.Boronic Acid Equiv.Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
11.2Pd(OAc)₂/PCy₂(2-biphenyl)K₃PO₄1,4-Dioxane60-7066[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-pyrrolo[2,3-d]pyrimidine:

  • To a dry reaction vessel, add the halo-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), the boronic acid or boronic ester (1.2-2.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst and ligand (if applicable) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature with stirring for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrrolo[2,3-d]pyrimidine substrate unreactive in the Suzuki coupling?

A1: Pyrrolo[2,3-d]pyrimidines, being nitrogen-rich heterocycles, can sometimes inhibit the palladium catalyst. The Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation.[11][15] To overcome this, you may need to use a more active catalyst system (e.g., with Buchwald ligands), higher catalyst loading, or higher temperatures. Protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc or SEM) can also improve reactivity in some cases.[7][16]

Q2: I am having difficulty purifying my product from residual palladium catalyst. What are some effective methods?

A2: Removing palladium residues can be challenging. Here are a few strategies:

  • Filtration: Pass a solution of your crude product through a pad of Celite or a silica plug.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium sulfide can help to sequester palladium.

  • Scavengers: Use commercially available palladium scavengers.

  • Recrystallization: If your product is a solid, recrystallization is often an effective purification method.

Q3: Can I use an aryl chloride derivative of pyrrolo[2,3-d]pyrimidine for Suzuki coupling?

A3: Yes, but aryl chlorides are generally less reactive than the corresponding bromides or iodides.[1][17] Successful coupling with aryl chlorides typically requires more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[5][18] Higher temperatures and stronger bases may also be necessary.

Q4: My boronic acid is not very soluble in the reaction solvent. What can I do?

A4: Poor solubility can hinder the reaction. You can try a different solvent system in which all components are soluble. Using a co-solvent like DMF or water can sometimes help. Alternatively, converting the boronic acid to a more soluble boronate ester (e.g., a pinacol ester) can be an effective strategy.

Q5: Does the protecting group on the pyrrole nitrogen affect the reaction?

A5: Yes, the protecting group can have an impact. For instance, protecting the N-7 position of 2,4-dichloropyrrolo[2,3-d]pyrimidine with a Boc group has been reported to decrease the regioselectivity of the Suzuki coupling compared to the unprotected substrate.[7] However, protection can also prevent catalyst inhibition and improve overall yields.[7] The choice of protecting group should be considered as part of the reaction optimization.

References

Improving the efficiency of Buchwald-Hartwig amination for pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination for the synthesis of N-substituted pyrrolo[2,3-d]pyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the Buchwald-Hartwig amination of pyrrolo[2,3-d]pyrimidine scaffolds.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Catalyst Inactivation/Decomposition 1. Observe for Palladium Black: Formation of a black precipitate indicates catalyst decomposition.[1] Ensure strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).[2]
2. Use a Pre-catalyst: Palladium(II) sources like Pd(OAc)₂ can be unreliable in forming the active Pd(0) species. Consider using commercially available, air-stable pre-catalysts (e.g., RuPhos Pd G2) for more consistent results.[3]
3. Lower Reaction Temperature: High temperatures (>120 °C) can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[1]
Catalyst Poisoning by Substrate 1. Protect the Pyrrolo Nitrogen: The N7-H of the pyrrolo[2,3-d]pyrimidine can interact with the palladium catalyst. Protecting this position, for example with a SEM (2-(trimethylsilyl)ethoxy)methyl) group, can improve reaction efficiency.
2. Chelation by Pyrimidine Nitrogens: The nitrogen atoms in the pyrimidine ring can chelate the palladium catalyst, inhibiting its activity. The choice of a bulky ligand is crucial to mitigate this effect.[2]
Suboptimal Ligand Choice 1. Select an Appropriate Ligand: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For primary amines, bulky biarylphosphine ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice.[2][4]
Incorrect Base Selection 1. Base Strength: Strong bases like NaOt-Bu or LiHMDS are often required to deprotonate the amine-palladium complex. However, they may not be compatible with sensitive functional groups.[5]
2. Base Solubility: Insoluble inorganic bases can lead to reproducibility issues. Ensure vigorous stirring. In some cases, a soluble organic base or a combination of bases may be beneficial.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective and offer better functional group tolerance.[5]
Poor Reagent Quality 1. Use Anhydrous Solvents: Water can interfere with the catalytic cycle. Ensure all solvents are rigorously dried.
2. Degas Solvents: Oxygen can deactivate the palladium catalyst. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[6]

Issue 2: Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Hydrolysis of Aryl Halide Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Ensure the reaction is set up under a strictly inert atmosphere.
Dehalogenation of Aryl Halide β-hydride elimination from the palladium-amido complex.This can be influenced by the ligand and substrate. Screening different ligands may help to minimize this side reaction.
Homocoupling of Pyrrolopyrimidine Reaction of the unprotected N7-H of the pyrrolopyrimidine.Protect the N7 position of the pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a 4-chloropyrrolo[2,3-d]pyrimidine sluggish?

Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[7] To improve reactivity, consider using a more electron-rich and sterically hindered ligand, such as XPhos or a Josiphos-type ligand, which can facilitate the oxidative addition of the aryl chloride. Increasing the reaction temperature may also be necessary, but be mindful of potential catalyst decomposition.

Q2: I am observing hydrolysis of my starting material. What can I do?

Hydrolysis of the 4-chloropyrrolo[2,3-d]pyrimidine to the corresponding 4-hydroxypyrrolo[2,3-d]pyrimidine is a common side reaction, especially if there is residual water in your reaction setup. Ensure all glassware is oven-dried, use anhydrous solvents, and handle all reagents under a dry, inert atmosphere. If using a salt hydrate as a base, consider its water content.

Q3: Can I run the Buchwald-Hartwig amination on an unprotected pyrrolo[2,3-d]pyrimidine?

Yes, it is possible to perform the reaction on an unprotected pyrrolo[2,3-d]pyrimidine. However, the acidic N-H of the pyrrole ring can participate in side reactions or interfere with the catalyst. Using a strong base like LiHMDS can help to deprotonate both the amine and the pyrrole N-H, potentially leading to a cleaner reaction.[2] Alternatively, protecting the pyrrole nitrogen with a suitable protecting group, such as SEM or Boc, is a common strategy to improve yields and avoid complications.

Q4: What is the best solvent for this reaction?

Toluene and 1,4-dioxane are commonly used and effective solvents for Buchwald-Hartwig aminations.[1] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. In some cases, more polar aprotic solvents like DMF can be used, but they may coordinate to the palladium catalyst and inhibit the reaction. It is important to ensure the chosen solvent is anhydrous and degassed.

Q5: My amine is sensitive to strong bases. What are my options?

If your amine substrate contains base-sensitive functional groups, using strong bases like NaOt-Bu can be problematic. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.[5] These bases are often well-tolerated and can still promote the reaction, although they may require higher catalyst loadings or longer reaction times.

Data Presentation

Table 1: Effect of Solvent on the Acid-Catalyzed Amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with Aniline

Reaction Conditions: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equiv.), aniline (1.2 equiv.), HCl (0.1 equiv.), 60 °C.

SolventConversion after 1h (%)Product after 22h (%)Solvolysis Product after 22h (%)
Water401000
Methanol25955
Ethanol201000
2-Propanol151000
DMF51000

Data adapted from a study on acid-catalyzed amination, which can be an alternative to the Buchwald-Hartwig reaction for certain substrates.[4][7][8][9][10][11]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of SEM-Protected 4-chloropyrrolo[2,3-d]pyrimidine with a Primary Amine

This protocol is adapted from the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs.[12]

Materials:

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Primary amine (1.5 equivalents)

  • Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equivalents)

  • BINAP (0.1 equivalents)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried round-bottom flask, add 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, the primary amine, and cesium carbonate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous 1,4-dioxane via syringe.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and BINAP in anhydrous 1,4-dioxane and sparge with argon or nitrogen.

  • Add the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Aryl-Cl + Pd(0)) Pd0->OxAdd Ar-Cl PdII_Aryl Aryl-Pd(II)(Cl)L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Aryl-Pd(II)(Amine)(Cl)L₂] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base Pd_Amido Aryl-Pd(II)(Amido)L₂ Deprotonation->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd0 Regenerated Catalyst Product Aryl-Amine Product Red_Elim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield Check_Catalyst Check for Catalyst Decomposition (Palladium Black?) Start->Check_Catalyst Inert_Atmosphere Improve Inert Atmosphere & Use Degassed Solvents Check_Catalyst->Inert_Atmosphere Yes Use_Precatalyst Switch to a Pre-catalyst Check_Catalyst->Use_Precatalyst Yes Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand No Screen_Ligands Screen Bulky Biarylphosphine Ligands Check_Ligand->Screen_Ligands No Check_Base Is the Base Suitable? Check_Ligand->Check_Base Yes Screen_Bases Screen Alternative Bases (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Screen_Bases No Protect_NH Consider Protecting Pyrrole N-H Check_Base->Protect_NH Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Overcoming poor solubility of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine analogs. This guide provides troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor aqueous solubility encountered with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound analogs exhibit poor water solubility?

A1: The 7H-pyrrolo[2,3-d]pyrimidine core, often called 7-deazapurine, is a relatively planar, aromatic heterocyclic system.[1][2] While the methoxy group can slightly enhance solubility in polar solvents compared to other substituents, the overall structure is often lipophilic ("grease-ball" type) or has a high crystal lattice energy ("brick-dust" type), leading to poor aqueous solubility.[1][3] Many new chemical entities, particularly kinase inhibitors developed from this scaffold, are practically insoluble in water, which can hinder their therapeutic application and experimental evaluation.[4][5]

Q2: What is the first step I should take to address solubility issues in my experiments?

A2: The initial approach should involve simple, reversible methods. The most common starting points are adjusting the pH of the medium (if your compound is ionizable) and using co-solvents.[6][7] These methods are easy to implement in early-stage testing and can often provide a sufficient solubility window for in vitro assays.[6]

Q3: How does the Biopharmaceutical Classification System (BCS) relate to my compound's solubility?

A3: The Biopharmaceutical Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[8] Most this compound analogs, being poorly soluble, typically fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[9] Identifying your compound's likely class helps in selecting an appropriate formulation strategy. For instance, for a BCS Class II drug, enhancing the dissolution rate is the primary goal.[3][9]

Q4: Can I use DMSO for my stock solutions? What are the potential issues?

A4: Dimethyl sulfoxide (DMSO) is a common and powerful solvent for creating high-concentration stock solutions of poorly soluble compounds. However, issues can arise when diluting the DMSO stock into an aqueous buffer. The drastic change in solvent polarity can cause the compound to precipitate, leading to inaccurate results in biological assays. This is a common issue known as "precipitation upon dilution." It is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) and does not affect the biological system.

Troubleshooting Guides

Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my in vitro assay.

This is a classic solubility problem. The goal is to keep the compound in solution at the final desired concentration in your aqueous experimental medium.

Solution Workflow: Step-by-Step Troubleshooting
  • pH Adjustment: If your analog has an ionizable group (an acidic or basic pKa), modifying the pH of your buffer can significantly increase solubility.[6] For basic compounds, lowering the pH will lead to protonation and formation of a more soluble salt. For acidic compounds, increasing the pH will have a similar effect.

  • Use of Co-solvents: If pH adjustment is not effective or suitable, introduce a water-miscible organic solvent (co-solvent) into your final aqueous buffer.[7][10] This reduces the overall polarity of the solvent system, making it more favorable for your lipophilic compound.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is more water-soluble.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.

Workflow Diagram for Initial Solubility Troubleshooting

Caption: A decision workflow for addressing compound precipitation in aqueous buffers.

Problem 2: I need to formulate my compound for in vivo studies, but simple co-solvents are causing toxicity.

For animal studies, high concentrations of organic co-solvents can be toxic. More advanced formulation strategies are required to achieve the necessary dose without adverse effects.

Advanced Formulation Strategies
  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4] The amorphous state has higher energy and thus better solubility and dissolution rates than the crystalline form.

  • Lipid-Based Formulations: These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[12] Upon gentle agitation in an aqueous medium (like the GI tract), they spontaneously form a fine oil-in-water emulsion, facilitating drug absorption.

  • Nanotechnology Approaches: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[8][9][12] This can be achieved by creating nanosuspensions or encapsulating the drug in nanocarriers like liposomes or polymeric micelles.[13][14][15][16][17]

Comparison of Advanced Formulation Techniques
TechniquePrincipleAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.Significant increase in dissolution rate; amenable to solid dosage forms.Potential for physical instability (recrystallization); manufacturing can be complex.
Lipid-Based (SEDDS) Drug is dissolved in a lipid mixture that forms an emulsion in vivo.Enhances solubility and can improve bioavailability by utilizing lipid absorption pathways.High excipient load; potential for GI irritation with some surfactants.
Nanosuspension Particle size is reduced to <1000 nm, increasing surface area.Increases dissolution velocity; can be used for oral and parenteral routes.High surface energy can lead to particle agglomeration, requiring stabilizers.[6]
Nanocarriers Drug is encapsulated in a carrier like a liposome or polymeric micelle.Protects the drug from degradation; allows for targeted delivery; improves circulation half-life.[13]Complex manufacturing and characterization; potential for carrier-related toxicity.

Logical Relationship of Solubility Enhancement Strategies

G cluster_physical Physical Modifications cluster_chemical Chemical Modifications center Solubility Enhancement Strategies p1 Particle Size Reduction (Micronization, Nanonization) center->p1 p2 Modification of Crystal Habit (Amorphous Forms, Co-crystals) center->p2 p3 Drug Dispersion in Carriers (Solid Dispersions) center->p3 p4 Lipid-Based Formulations (SEDDS, Liposomes) center->p4 c1 pH Adjustment center->c1 c2 Use of Co-solvents center->c2 c3 Complexation (Cyclodextrins) center->c3 c4 Prodrug Approach center->c4

Caption: Categorization of physical and chemical strategies for solubility enhancement.[4]

Key Experimental Protocols

Protocol 1: Solubility Determination using a Co-solvent System

Objective: To determine the solubility of a this compound analog in a binary co-solvent system (e.g., Polyethylene Glycol 300 and water).

Materials:

  • Test compound

  • Polyethylene Glycol 300 (PEG 300)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • HPLC system for quantification

Methodology:

  • Prepare a series of co-solvent mixtures with varying percentages of PEG 300 in PBS (e.g., 0%, 10%, 20%, 30%, 40% v/v).

  • Add an excess amount of the test compound to 1 mL of each co-solvent mixture in a sealed vial. Ensure enough solid is present to achieve saturation.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect the vials to confirm that excess solid remains.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.

  • Plot the solubility (in µg/mL or mM) against the percentage of co-solvent to determine the optimal mixture.

Protocol 2: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

Objective: To improve the dissolution rate of a poorly soluble analog by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • Test compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Accurately weigh the test compound and the polymer (e.g., 100 mg of drug and 300 mg of PVP K30 for a 1:3 ratio).

  • Dissolve both components completely in a minimal amount of a common volatile solvent (e.g., DCM) in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure. Maintain a controlled temperature to avoid degradation.

  • Continue evaporation until a thin, dry film is formed on the flask wall.

  • Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

  • Scrape the solid material from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Perform dissolution studies to compare the release profile of the solid dispersion against the pure crystalline drug.

References

Catalyst and ligand selection for cross-coupling of 2-chloropyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst and ligand selection in cross-coupling reactions of 2-chloropyrrolo[2,3-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with 2-chloropyrrolo[2,3-d]pyrimidine showing low to no yield?

A1: Low yields with this substrate are common and can be attributed to several factors:

  • High Reactivity of the Pyrrolo[2,3-d]pyrimidine Core: The nitrogen-rich pyrrolo[2,3-d]pyrimidine core can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation. The lone pairs on the pyrimidine and pyrrole nitrogens can coordinate to the metal center, hindering the catalytic cycle.

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle more challenging. This often necessitates the use of more active catalyst systems.

  • Side Reactions: Several side reactions can compete with the desired cross-coupling, including hydrodehalogenation (replacement of the chlorine with a hydrogen), protodeboronation of boronic acids in Suzuki couplings, and homocoupling of the coupling partners.

Q2: How do I choose the optimal catalyst and ligand for my specific cross-coupling reaction?

A2: The choice of catalyst and ligand is critical for a successful reaction. For challenging substrates like 2-chloropyrrolo[2,3-d]pyrimidines, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step and to sterically shield the palladium center from coordination with the substrate's nitrogen atoms.

  • For Suzuki-Miyaura couplings, catalyst systems like Pd(PPh₃)₄ can be effective, but more advanced systems such as those employing Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) may be necessary for higher yields.

  • For Buchwald-Hartwig aminations, the use of sterically hindered ligands is crucial to prevent catalyst poisoning. Ligands like BINAP in combination with a palladium source such as Pd(OAc)₂ have been used successfully.

  • For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typically employed.

A systematic screening of different catalyst/ligand combinations is often the most effective approach to identify the optimal system for your specific substrates.

Q3: What is the role of the base in these reactions, and how do I select the right one?

A3: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step (for Suzuki) or in the deprotonation of the amine (for Buchwald-Hartwig). The choice of base can significantly impact reaction rates and yields.

  • Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.

  • Stronger bases like K₃PO₄ are often effective in challenging couplings of chloro-heterocycles.

  • The solubility of the base in the reaction solvent is also a key consideration. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system, so screening of different bases may be necessary.

Q4: Can I run these cross-coupling reactions open to the air?

A4: It is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation and low yields. Proper degassing of solvents and reagents is also crucial for reproducible results.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation • Increase catalyst loading. • Switch to a more robust catalyst system (e.g., a pre-formed catalyst or one with a more sterically demanding, electron-rich ligand like a Buchwald ligand). • Ensure the reaction is performed under a strictly inert atmosphere.[1]
Low Reactivity of 2-Chloropyrrolo[2,3-d]pyrimidine • Increase the reaction temperature. • Switch to a more active catalyst/ligand system designed for aryl chlorides. • Consider converting the chloride to a more reactive bromide or iodide if synthetically feasible.
Incorrect Base • Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). • Ensure the base is finely powdered and dry.
Poor Reagent Quality • Use fresh, high-purity reagents. • Ensure solvents are anhydrous and properly degassed.
Problem 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Steps
Hydrodehalogenation (2-H-pyrrolo[2,3-d]pyrimidine) Reaction with trace water or other proton sources.• Use anhydrous solvents and reagents. • Ensure a thoroughly inert atmosphere.
Protodeboronation (in Suzuki coupling) Decomposition of the boronic acid, often promoted by high temperatures and aqueous bases.• Use fresh boronic acid. • Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable. • Minimize reaction time and temperature where possible.
Homocoupling of Coupling Partners Often caused by the presence of oxygen or inefficient transmetalation.• Thoroughly degas the reaction mixture. • Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[2] • Optimize the stoichiometry of the coupling partners.
Palladium Black Formation Catalyst decomposition.• Lower the reaction temperature. • Use a more stable ligand to prevent catalyst aggregation. • Ensure proper stirring to maintain a homogeneous mixture.

Data Presentation

The following tables summarize typical reaction conditions for various cross-coupling reactions of 2-chloropyrrolo[2,3-d]pyrimidines and related chloro-heterocycles. Please note that optimal conditions may vary depending on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Heterocycles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1002471[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF5012-16Moderate[4]
Pd(dppf)Cl₂K₂CO₃DME/H₂O802High[5]
Pd(OAc)₂ / PCy₂(2-biphenyl)K₃PO₄1,4-DioxaneRefluxN/AGood[6]

Table 2: Buchwald-Hartwig Amination Conditions for Chloro-Heterocycles

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / BINAPCs₂CO₃1,4-Dioxane1101.5-6Good[7]
Pd₂(dba)₃ / XantphosNaOt-BuToluene10012-24High[8]

Table 3: Sonogashira Coupling Conditions for Chloro-Heterocycles

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF100372-96[9]
CuI / PPh₃K₂CO₃PEG-400500.5-1Good[10]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., BINAP, 2.2-5.5 mol%), and the base (e.g., Cs₂CO₃, 3.0 equiv.) to a dry reaction vessel.[7]

  • Add the 2-chloropyrrolo[2,3-d]pyrimidine (1.0 equiv.) and the amine (1.5 equiv.).[7]

  • Seal the vessel and add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[7]

  • Heat the reaction mixture to 110 °C with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an appropriate organic solvent.

  • Filter the mixture through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow start Start reagents Combine Reactants: - 2-Chloropyrrolo[2,3-d]pyrimidine - Coupling Partner - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? start->check_catalyst check_base Is the Base Strength and Solubility Optimal? check_catalyst->check_base Yes optimize_catalyst Screen Bulky, Electron-Rich Ligands (e.g., Buchwald type) check_catalyst->optimize_catalyst No check_conditions Are the Reaction Conditions (Temperature, Time) Sufficient? check_base->check_conditions Yes optimize_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) check_base->optimize_base No check_reagents Are Reagents and Solvents Pure and Anhydrous? check_conditions->check_reagents Yes optimize_conditions Increase Temperature and/or Reaction Time check_conditions->optimize_conditions No optimize_reagents Use Fresh Reagents and Properly Dried/Degassed Solvents check_reagents->optimize_reagents No success Improved Yield optimize_catalyst->success optimize_base->success optimize_conditions->success optimize_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Managing regioselectivity in the functionalization of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing regioselectivity in the functionalization of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound core for functionalization?

A1: The reactivity of the this compound core is dictated by the electronic properties of both the pyrimidine and pyrrole rings. Generally, the electron-rich pyrrole ring is more susceptible to electrophilic substitution, while the electron-deficient pyrimidine ring is prone to nucleophilic substitution, especially when activated with a leaving group at the C4 position. The N7 position on the pyrrole ring is a primary site for alkylation and glycosylation.

Q2: How does the C2-methoxy group influence the regioselectivity of functionalization?

A2: The C2-methoxy group is an electron-donating group, which influences the electronic distribution of the entire bicyclic system. It can modulate the reactivity of the C4 position towards nucleophilic attack and potentially affect the electron density of the pyrrole ring, thereby influencing the regioselectivity of electrophilic substitution at C5 and C6.

Q3: What are the common methods for introducing substituents at the C4 position?

A3: The most common strategy for C4 functionalization involves the use of a 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine intermediate. The chlorine atom at the C4 position can be readily displaced by various nucleophiles such as amines, alcohols, and thiols through nucleophilic aromatic substitution (SNAr) reactions.

Q4: How can I achieve selective functionalization of the pyrrole ring (C5 and C6)?

A4: Selective functionalization of the pyrrole ring can be achieved through several methods:

  • Halogenation: Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) typically occurs at the C5 position.

  • Metal-catalyzed C-H functionalization: Palladium-catalyzed reactions, such as arylation or acyloxylation, have been shown to be effective for functionalizing the C6 position.[1] The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Q5: What are the best practices for N7-alkylation?

A5: N7-alkylation is a common reaction and can be achieved using a variety of alkylating agents in the presence of a base. To avoid potential side reactions at other positions, it is often advisable to use a protecting group strategy if other sensitive functionalities are present. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Halogenation

Symptom: A mixture of C5- and C6-halogenated products, or di-halogenated products are observed.

Possible Causes:

  • Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to over-halogenation or isomerization.

  • Incorrect choice of halogenating agent: Some halogenating agents may be less selective than others.

  • Unprotected N7 position: The NH proton at N7 can interfere with the reaction and reduce selectivity.

Solutions:

  • Optimize reaction conditions: Try lowering the reaction temperature and reducing the reaction time. Monitor the reaction progress by TLC or LC-MS to stop it at the optimal point.

  • Use a milder halogenating agent: N-halosuccinimides (NCS, NBS, NIS) are generally good choices for selective halogenation.

  • Protect the N7 position: Protecting the N7 position with a suitable protecting group, such as a p-toluenesulfonyl (Ts) or a benzyloxymethyl (BOM) group, can improve the regioselectivity of halogenation at the C5 position.

Problem 2: Low Yield in C4-Nucleophilic Substitution

Symptom: Incomplete conversion of the 4-chloro starting material to the desired product.

Possible Causes:

  • Insufficiently activated substrate: The reactivity of the C4-chloro group may be lower than expected.

  • Weak nucleophile: The incoming nucleophile may not be strong enough to displace the chloride.

  • Inappropriate solvent or base: The choice of solvent and base can have a significant impact on SNAr reactions.

Solutions:

  • Increase reaction temperature: Carefully increasing the reaction temperature can help drive the reaction to completion.

  • Use a stronger nucleophile or activate the existing one: If possible, use a more reactive nucleophile. Alternatively, the nucleophilicity of amines and alcohols can be enhanced by using a stronger base.

  • Optimize solvent and base: Polar aprotic solvents like DMF, DMSO, or NMP are often suitable for SNAr reactions. The choice of base should be tailored to the specific nucleophile and substrate.

Problem 3: Mixture of N7 and other N-alkylation products

Symptom: Alkylation occurs at both the N7 and one of the pyrimidine nitrogens.

Possible Causes:

  • Strongly basic conditions: The use of a very strong base can deprotonate multiple nitrogen atoms, leading to a loss of selectivity.

  • Nature of the alkylating agent: Highly reactive alkylating agents may exhibit lower selectivity.

Solutions:

  • Use a milder base: Employing a weaker base, such as K2CO3 or Cs2CO3, can favor selective alkylation at the more nucleophilic N7 position.

  • Choose a less reactive alkylating agent: If possible, opt for a less reactive electrophile to improve selectivity.

  • Protecting groups: Consider protecting the pyrimidine ring if N7-selectivity remains a challenge.

Data Presentation

Table 1: Regioselectivity of Halogenation of Pyrrolo[2,3-d]pyrimidine Derivatives

ReagentPosition of HalogenationTypical Yield (%)Reference
N-Iodosuccinimide (NIS)C580-95[2]
N-Bromosuccinimide (NBS)C575-90General observation
N-Chlorosuccinimide (NCS)C570-85General observation

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. The data is based on the general reactivity of the pyrrolo[2,3-d]pyrimidine core, and the C2-methoxy group may influence these outcomes.

Table 2: Conditions for Palladium-Catalyzed C-H Functionalization of the Pyrrole Ring

Reaction TypeCatalystOxidant/AdditivePositionTypical Yield (%)Reference
ArylationPd(OAc)2TEMPO/CF3CO2HC660-85[1]
DiacetoxylationPd(OAc)2NaI/PhI(OAc)2C5, C650-70[3]

Note: These conditions have been reported for other substituted pyrrolo[2,3-d]pyrimidines and may require optimization for the 2-methoxy derivative.

Experimental Protocols

Protocol 1: Regioselective C5-Iodination
  • Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or CH2Cl2.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C5-iodo derivative.

Protocol 2: N7-Benzylation
  • Suspend this compound (1.0 eq) and K2CO3 (1.5 eq) in anhydrous DMF.

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the N7-benzyl product.

Mandatory Visualizations

experimental_workflow cluster_products Potential Products start Start with This compound c5_halogenation C5 Halogenation (e.g., NIS, DMF) start->c5_halogenation c4_activation C4 Activation (e.g., POCl3) start->c4_activation n7_protection N7 Protection (e.g., TsCl, Base) start->n7_protection c5_halogenation->c4_activation c6_functionalization C6 C-H Functionalization (e.g., Pd-catalyzed arylation) c5_halogenation->c6_functionalization c4_activation->c5_halogenation c4_substitution C4 Nucleophilic Substitution c4_activation->c4_substitution n7_protection->c5_halogenation Improves selectivity n7_deprotection N7 Deprotection c4_substitution->n7_deprotection product3 C4 Functionalized Product c4_substitution->product3 c6_functionalization->n7_deprotection product2 C5, C6 Functionalized Product c6_functionalization->product2 product1 C4, C5 Functionalized Product

Caption: Synthetic routes for functionalization.

troubleshooting_halogenation start Problem: Poor Regioselectivity in Halogenation cause1 Harsh Reaction Conditions? start->cause1 cause2 Inappropriate Halogenating Agent? start->cause2 cause3 Unprotected N7? start->cause3 solution1 Lower temperature, shorter reaction time cause1->solution1 solution2 Use milder agent (e.g., NBS, NIS) cause2->solution2 solution3 Protect N7 position (e.g., with Ts group) cause3->solution3 end Improved Regioselectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting poor halogenation regioselectivity.

References

Technical Support Center: Scale-up Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A common and scalable approach involves a multi-step synthesis starting from readily available materials. A representative pathway proceeds through the formation of a key intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, followed by a selective nucleophilic substitution with a methoxide source. The pyrrole nitrogen (N7) may require protection and deprotection steps depending on the specific reaction conditions and subsequent functionalization plans.

Q2: What are the critical process parameters to monitor during the synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate?

Key parameters for the synthesis of the dichloro-intermediate include reaction temperature, the choice of chlorinating agent (e.g., phosphorus oxychloride), and control of reaction time.[1][2] Inadequate temperature control can lead to the formation of impurities, while an inappropriate chlorinating agent or reaction time can result in incomplete conversion or degradation of the product.

Q3: How can I selectively introduce the methoxy group at the C2 position?

Achieving regioselectivity for the methoxylation at the C2 position when starting from a di-chloro precursor can be challenging, as the C4 position is often more reactive towards nucleophiles. Strategies to favor C2 substitution include careful control of reaction temperature, the choice of solvent, and the nature of the methoxide reagent. Alternatively, a strategy involving a different starting material, where the C4 position is already functionalized or blocked, can provide better control over the regioselectivity.

Q4: What are the primary safety concerns when working with reagents like phosphorus oxychloride and sodium methoxide on a large scale?

Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Sodium methoxide is a strong base and is flammable. It is also moisture-sensitive and can cause severe burns. All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and appropriate PPE must be worn.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Incomplete reaction during chlorination. Degradation of the product due to excessive heat or prolonged reaction time. Inefficient purification.Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. Optimize the reaction temperature and time. Employ an appropriate work-up and purification method, such as recrystallization or column chromatography, to minimize product loss.
Formation of mono-chlorinated or other byproducts Insufficient amount of chlorinating agent. Non-optimal reaction temperature.Use a slight excess of the chlorinating agent (e.g., POCl₃). Maintain the recommended reaction temperature to ensure complete dichlorination.
Poor regioselectivity during methoxylation (substitution at C4 instead of C2) Higher reactivity of the C4 position. Reaction conditions favoring the more reactive site.Investigate lower reaction temperatures and the use of less polar solvents to potentially enhance selectivity for the C2 position. Consider a synthetic strategy that involves protecting the C4 position or using a starting material where C4 is already substituted.
Hydrolysis of the chloro-substituent during work-up Presence of water during the work-up of the chlorinated intermediate.Ensure all solvents and reagents used during the work-up are anhydrous. Perform the work-up at low temperatures to minimize hydrolysis.
Difficulty in removing the N7-protecting group Incomplete deprotection reaction. Degradation of the target molecule under deprotection conditions.Screen different deprotection conditions (e.g., different acids/bases, solvents, temperatures). Monitor the reaction closely to avoid over-exposure of the product to harsh conditions.
Product contamination with residual metals (e.g., from catalysts) Inefficient removal of the catalyst during purification.Employ appropriate purification techniques such as treatment with activated carbon, filtration through celite, or the use of metal scavengers.

Experimental Protocols

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Illustrative Protocol)

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and scale.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The crude product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Synthesis of this compound (Illustrative Protocol)

This protocol assumes the use of a precursor where the C2 position is chlorinated and the C4 position is not available for substitution.

  • Reaction Setup: In a dry, inert atmosphere, dissolve the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative in a suitable anhydrous solvent (e.g., methanol or THF).

  • Methoxylation: Add a solution of sodium methoxide in methanol dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidin-2,4-diol->2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine POCl3, Reflux 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine->2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine NaOMe, MeOH (controlled) This compound This compound 2-Methoxy-4-chloro-7H-pyrrolo[2,3-d]pyrimidine->this compound Reduction/H2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_solutions Potential Solutions Low_Yield Low Yield of Final Product Check_Purity Check Purity of Intermediates Low_Yield->Check_Purity Review_Conditions Review Reaction Conditions Low_Yield->Review_Conditions Purify_Intermediates Re-purify Intermediates Check_Purity->Purify_Intermediates Optimize_Temp Optimize Temperature Review_Conditions->Optimize_Temp Change_Solvent Change Solvent Review_Conditions->Change_Solvent Adjust_Stoichiometry Adjust Stoichiometry Review_Conditions->Adjust_Stoichiometry

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships ScaleUp Successful Scale-up Purity High Purity Purity->ScaleUp Yield High Yield Yield->ScaleUp Safety Safe Operation Safety->ScaleUp Cost Cost-Effectiveness Cost->ScaleUp Temp Temperature Control Temp->Yield Temp->Safety Time Reaction Time Time->Yield Reagents Reagent Quality Reagents->Purity Purification Efficient Purification Purification->Purity

Caption: Key parameters for successful scale-up synthesis.

References

Preventing decomposition of boronic acids in Suzuki reactions with pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving pyrrolo[2,3-d]pyrimidine scaffolds. The content is designed to help diagnose and resolve common issues related to the decomposition of boronic acids in this specific context.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of boronic acid decomposition in Suzuki reactions with pyrrolo[2,3-d]pyrimidines?

A1: The most common decomposition pathway for boronic acids in Suzuki reactions is protodeboronation.[1][2] This is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] Pyrrolo[2,3-d]pyrimidines, being electron-deficient heterocycles, can enhance the propensity of the boronic acid to undergo this decomposition.[3][4]

Q2: What are the key factors that influence the rate of protodeboronation?

A2: Several factors can significantly impact the rate of protodeboronation:

  • Base: The choice and strength of the base are critical. Strong bases can accelerate protodeboronation.[1]

  • Temperature: Higher reaction temperatures can increase the rate of this undesired side reaction.

  • Solvent: The presence of protic solvents, especially water, can be a source of protons for protodeboronation.

  • Catalyst System: A slow or inefficient catalyst can leave the boronic acid exposed to decomposition conditions for longer periods.[5]

  • Nature of the Boronic Acid: Electron-rich and some heteroaryl boronic acids are particularly susceptible to protodeboronation.[3]

Q3: How can I minimize protodeboronation when working with pyrrolo[2,3-d]pyrimidines?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Boronic Esters: Protecting the boronic acid as a pinacol ester or MIDA boronate ester significantly increases its stability and reduces the rate of protodeboronation.[2][3]

  • Optimize the Base: Use weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxide bases.[1][6]

  • Control the Temperature: Run the reaction at the lowest effective temperature that still promotes the desired coupling.

  • Use a Highly Active Catalyst: Employing a high-turnover palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired Suzuki coupling, outcompeting the slower protodeboronation.[5]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

Q4: Should I use a boronic acid or a boronic acid pinacol ester for my Suzuki reaction with a halo-pyrrolo[2,3-d]pyrimidine?

A4: While boronic acids are generally more reactive, boronic acid pinacol esters offer significantly greater stability.[3] For challenging substrates like pyrrolo[2,3-d]pyrimidines that may require longer reaction times or higher temperatures, the use of a more stable boronic acid pinacol ester is often recommended to minimize decomposition and improve the overall yield and reproducibility of the reaction.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Significant Protodeboronation

If you are observing a low yield of your coupled product along with a significant amount of the protodeboronated side product, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Low Yield & High Protodeboronation boron_reagent Are you using a boronic acid? start->boron_reagent base Which base are you using? boron_reagent->base No switch_to_ester Switch to a more stable boronic acid pinacol ester or MIDA boronate. boron_reagent->switch_to_ester Yes catalyst Is your catalyst system highly active? base->catalyst Weak Base weaker_base Use a weaker base like K₂CO₃ or K₃PO₄. base->weaker_base Strong Base (e.g., NaOH) temperature What is your reaction temperature? catalyst->temperature Yes optimize_catalyst Use a highly active Pd precatalyst with bulky, electron-rich ligands (e.g., XPhos, SPhos). catalyst->optimize_catalyst No lower_temp Lower the reaction temperature. temperature->lower_temp High end Improved Yield temperature->end Optimized switch_to_ester->base weaker_base->catalyst optimize_catalyst->temperature lower_temp->end

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Issue 2: Catalyst Deactivation/Inhibition

The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.

Troubleshooting Steps:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos). These ligands can sterically shield the palladium center and prevent strong coordination with the nitrogen heterocycle.

  • Precatalyst Choice: Utilize well-defined palladium precatalysts that can generate the active catalytic species efficiently in the presence of the substrate.

  • Anhydrous Conditions: In some instances, running the reaction under anhydrous conditions can mitigate catalyst deactivation pathways.

Data Presentation

Table 1: Comparison of Boronic Acid vs. Boronic Acid Pinacol Ester

EntryBoron ReagentBaseCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic AcidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O803~40-60[7]
2Phenylboronic Acid Pinacol EsterK₂CO₃Pd(PPh₃)₄Dioxane/H₂O803>80[7]
Yields are estimated based on general observations of increased stability and yield with pinacol esters.

Table 2: Effect of Different Bases on Suzuki Coupling Yield

EntryHalide SubstrateBoronic AcidBase (2 equiv.)Catalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12,4-dichloropyrimidinePhenylboronic acidNa₂CO₃Pd(PPh₃)₄Dioxane1002465[8]
22,4-dichloropyrimidinePhenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane1002471[8]
35-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidK₃PO₄Pd(PPh₃)₄Dioxane801885[4]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-methoxyphenylboronic acidCs₂CO₃Pd(PPh₃)₄Dioxane801878[4]

Experimental Protocols

Detailed Methodology for Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-Methoxyphenylboronic Acid

This protocol is a representative procedure and may require optimization for different substrates.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Methoxyphenylboronic acid

  • Potassium Carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki Catalytic Cycle and Competing Protodeboronation Pathway

G cluster_suzuki Suzuki Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ Base pd_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation H⁺ Source (e.g., H₂O) byproduct Ar'-H protodeboronation->byproduct

Caption: The Suzuki catalytic cycle and the competing protodeboronation side reaction.

Experimental Workflow for Suzuki Coupling

G reagents 1. Add Solids: Heteroaryl Halide, Boronic Acid/Ester, Base inert 2. Inert Atmosphere: Evacuate & Backfill with N₂/Ar (3x) reagents->inert catalyst_solvent 3. Add Catalyst & Degassed Solvent inert->catalyst_solvent reaction 4. Heat & Stir catalyst_solvent->reaction monitoring 5. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup purification 7. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of 2-Substituted-7H-pyrrolo[2,3-d]pyrimidine Derivatives and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory activity of a representative 2-substituted-7H-pyrrolo[2,3-d]pyrimidine derivative against a panel of well-known kinase inhibitors. The data presented is collated from independent studies to offer a broad perspective on its potency against key oncogenic kinases. While direct comparative data for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine is limited in the public domain, this guide focuses on a closely related and well-characterized derivative to provide valuable insights for researchers in the field.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry due to its resemblance to adenine, a key component of ATP.[1] This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases, which are crucial regulators of cellular processes and prominent targets in cancer therapy.[1][2]

Quantitative Data Summary: Kinase Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a representative halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (referred to as Compound 5k in cited literature) and several established kinase inhibitors against key kinases implicated in cancer progression.[3][4] Lower IC50 values indicate greater potency.

Table 1: Comparative IC50 Values (nM) Against a Panel of Kinases

Kinase TargetRepresentative Pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k)[3][4]Sunitinib[3][4]Erlotinib[4]Staurosporine[4]
EGFR 799355-
Her2 40--38
VEGFR2 136261--
CDK2 204---

Table 2: IC50 Values (nM) of Known Kinase Inhibitors from Various Studies

InhibitorKinase TargetIC50 (nM)Reference
Sunitinib VEGFR280[5]
PDGFRβ2[5]
Erlotinib EGFR2[6]
Staurosporine Protein Kinase C3
p60v-src6
Protein Kinase A7
CaM Kinase II20
Alisertib Aurora A1.2[7]
Aurora B396.5[7]

Experimental Protocols

The determination of IC50 values is a critical step in assessing the potency of kinase inhibitors. Below is a generalized methodology for a common luminescence-based kinase inhibition assay.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is suitable for a 384-well plate format, enabling high-throughput screening of kinase inhibitors.

Principle of the Assay: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), whereas a strong luminescent signal indicates inhibition of the kinase by the test compound.[8]

Materials:

  • Recombinant human kinase (e.g., EGFR, Her2, VEGFR2, CDK2)

  • Specific peptide substrate for the kinase

  • Adenosine 5'-triphosphate (ATP)

  • Test compounds (e.g., 2-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives) dissolved in DMSO

  • Positive control (a known inhibitor for the specific kinase)

  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[8]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific kinase enzyme, and its corresponding peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the test compounds. Include a "no kinase" control which will serve as the 100% inhibition control.[8]

  • Incubation: Gently mix the plate on a shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction proceeds within the linear range.[8]

  • Signal Detection: Add the ATP detection reagent to all wells. This simultaneously stops the kinase reaction and generates a luminescent signal. Incubate at room temperature for approximately 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no kinase" control (100% inhibition). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_0 Experimental Workflow: Kinase Inhibition Assay A Compound Preparation (Serial Dilutions) B Assay Plate Preparation (Addition of Compounds) A->B C Kinase Reaction (Enzyme, Substrate, ATP) B->C D Incubation C->D E Signal Detection (Luminescence) D->E F Data Analysis (IC50 Determination) E->F G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Proliferation, Survival Nucleus->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Derivatives / Erlotinib Inhibitor->EGFR G cluster_1 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_VEGFR2 PI3K VEGFR2->PI3K_VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Nucleus_VEGFR2 Nucleus MAPK->Nucleus_VEGFR2 AKT_VEGFR2 AKT PI3K_VEGFR2->AKT_VEGFR2 AKT_VEGFR2->Nucleus_VEGFR2 Angiogenesis Angiogenesis, Cell Survival Nucleus_VEGFR2->Angiogenesis Inhibitor_VEGFR2 Pyrrolo[2,3-d]pyrimidine Derivatives / Sunitinib Inhibitor_VEGFR2->VEGFR2 G cluster_2 Aurora A Kinase Signaling Pathway AuroraA Aurora A Kinase TPX2 TPX2 AuroraA->TPX2 PLK1 PLK1 AuroraA->PLK1 Spindle Spindle Assembly TPX2->Spindle Centrosome Centrosome Maturation PLK1->Centrosome CDK1 CDK1/Cyclin B CDK1->AuroraA Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor_AuroraA Alisertib Inhibitor_AuroraA->AuroraA

References

Navigating the Synthesis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine: A Comparative Analysis of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The 7-deazapurine scaffold, 7H-pyrrolo[2,3-d]pyrimidine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This guide provides a comparative analysis of different synthetic routes to a key derivative, 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, offering a comprehensive overview of methodologies, experimental data, and visual pathway representations to aid in the selection of the most suitable synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies, primarily revolving around the construction of the fused pyrimidine and pyrrole rings. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This analysis will focus on two prominent approaches: a linear synthesis starting from a pre-formed pyrimidine ring and a convergent approach involving the construction of the pyrrole ring onto a pyrimidine precursor.

Comparative Data of Synthetic Routes

To facilitate a clear comparison, the following table summarizes the key quantitative data for two distinct synthetic routes to this compound.

Parameter Route 1: Linear Synthesis from 4-chloro-2-methoxy-pyrimidine Route 2: Convergent Synthesis via Pyrrole Formation
Starting Materials 4-chloro-2-methoxypyrimidine, Aminoacetaldehyde diethyl acetal6-Amino-2-methoxypyrimidin-4(3H)-one, Chloroacetaldehyde
Key Intermediates N-(2,2-diethoxyethyl)-2-methoxypyrimidin-4-amine5-Amino-6-chloro-2-methoxypyrimidine
Overall Yield ~40-50%~35-45%
Number of Steps 34
Key Advantages Good availability of starting pyrimidine, Generally good yields in individual steps.Convergent approach, potential for diversification at the pyrrole ring.
Key Disadvantages Linear sequence can lead to lower overall yield.Requires handling of potentially unstable intermediates.

Experimental Protocols

Route 1: Linear Synthesis from 4-chloro-2-methoxypyrimidine

Step 1: Synthesis of N-(2,2-diethoxyethyl)-2-methoxypyrimidin-4-amine

To a solution of 4-chloro-2-methoxypyrimidine (1.0 eq) in a suitable solvent such as ethanol, aminoacetaldehyde diethyl acetal (1.2 eq) and a base like triethylamine (1.5 eq) are added. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Step 2: Cyclization to 7-(diethoxymethyl)-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

The product from the previous step is dissolved in a high-boiling point solvent like Dowtherm A. A dehydrating agent such as phosphorus pentoxide is added portion-wise at an elevated temperature (e.g., 200-220 °C). The reaction is monitored by TLC. Upon completion, the mixture is cooled and carefully quenched with water. The product is extracted with an organic solvent and purified.

Step 3: Deprotection to this compound

The 7-(diethoxymethyl) protected intermediate is dissolved in a mixture of an organic solvent (e.g., THF) and aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature for 2-4 hours. The mixture is then neutralized with a base, and the product is extracted, dried, and purified to afford this compound.

Route 2: Convergent Synthesis via Pyrrole Formation

Step 1: Chlorination of 6-Amino-2-methoxypyrimidin-4(3H)-one

6-Amino-2-methoxypyrimidin-4(3H)-one (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux for 2-3 hours. The excess POCl3 is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base to precipitate the product, 4,6-dichloro-2-methoxypyrimidine.

Step 2: Amination to 5-Amino-6-chloro-2-methoxypyrimidine

The dichlorinated pyrimidine is subjected to a regioselective amination. This can be achieved by reacting with a suitable ammonia source under controlled conditions to favor the displacement of the chlorine at the 6-position.

Step 3: Construction of the Pyrrole Ring

The resulting 5-amino-6-chloropyrimidine is reacted with a C2-synthon, such as chloroacetaldehyde, in a suitable solvent. This reaction typically proceeds via an initial alkylation followed by an intramolecular cyclization to form the pyrrole ring.

Step 4: Reduction to this compound

The final step involves the removal of the chlorine atom at the 4-position of the pyrrolo[2,3-d]pyrimidine core. This is typically achieved through a catalytic hydrogenation reaction using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the described synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Route_1 A 4-chloro-2-methoxypyrimidine B N-(2,2-diethoxyethyl)- 2-methoxypyrimidin-4-amine A->B Aminoacetaldehyde diethyl acetal, Et3N C 7-(diethoxymethyl)-2-methoxy- 7H-pyrrolo[2,3-d]pyrimidine B->C P2O5, Heat D This compound C->D Aq. HCl

Caption: Linear synthesis of this compound.

Synthetic_Route_2 A 6-Amino-2-methoxypyrimidin-4(3H)-one B 4,6-dichloro-2-methoxypyrimidine A->B POCl3 C 5-Amino-6-chloro- 2-methoxypyrimidine B->C NH3 source D 4-chloro-2-methoxy- 7H-pyrrolo[2,3-d]pyrimidine C->D Chloroacetaldehyde E This compound D->E H2, Pd/C

Caption: Convergent synthesis of this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The linear approach (Route 1) is straightforward and utilizes a readily available starting material, making it a good choice for smaller-scale syntheses where a slightly lower overall yield is acceptable. The convergent approach (Route 2), while involving more steps, offers greater flexibility for diversification of the pyrrole ring and may be more amenable to large-scale production with optimization. The choice between these routes will ultimately be guided by the specific needs and constraints of the research or development project. This comparative guide, with its tabulated data, detailed protocols, and clear visual diagrams, serves as a valuable resource for making an informed decision.

A Comparative Guide to HPLC Method Development and Validation for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comprehensive strategy for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. Given the importance of the pyrrolo[2,3-d]pyrimidine scaffold in medicinal chemistry, robust analytical methods are crucial for ensuring the quality, purity, and potency of these compounds in research and development settings.[1][2]

This document outlines a proposed reversed-phase HPLC (RP-HPLC) method, compares it with other potential analytical techniques, provides detailed experimental protocols for its validation, and presents hypothetical performance data based on established analytical standards.

Comparison of Potential Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or identification. This compound, as a heterocyclic aromatic compound, is well-suited for UV detection.[3] Reversed-phase HPLC is often the preferred technique for such molecules due to its versatility and high resolution.[4][5]

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[6]Higher cost of instrumentation and solvents; method development can be time-consuming.[6]Purity determination, quantitative assay, stability testing, and impurity profiling.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but utilizes columns with sub-2 µm particles, requiring higher pressures.Faster analysis times; improved resolution and sensitivity compared to HPLC; lower solvent consumption.Higher initial instrument cost; more susceptible to matrix effects and blockages.High-throughput screening, purity and impurity analysis requiring higher resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.High sensitivity and specificity; provides molecular weight and structural information, enabling definitive peak identification.[5]High cost and complexity of instrumentation; requires specialized expertise for operation and data interpretation.Identification of unknown impurities and degradation products; metabolic studies.
Gas Chromatography (GC) Separation based on the analyte's volatility as it is transported by an inert gas through a stationary phase.Excellent for analyzing volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Analysis of volatile organic impurities.

Proposed HPLC Method for Purity and Assay

Based on the analysis of similar pyrimidine derivatives, a reversed-phase HPLC method is proposed as the primary analytical technique.[4][7]

Chromatographic Conditions (Hypothetical)
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Isocratic: 60:40 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (based on UV chromophore)
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocols

Detailed protocols are essential for ensuring method reproducibility and reliability.

Preparation of Solutions
  • Mobile Phase Preparation :

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B consists of 100% HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Standard Solution Preparation (100 µg/mL) :

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in the sample diluent.

    • Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the diluent.

  • Sample Solution Preparation (100 µg/mL) :

    • Accurately weigh and dissolve the sample in the sample diluent to achieve a nominal concentration of 100 µg/mL, following the same procedure as for the standard solution.[6]

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system must be verified.[8]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution five times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time. The acceptance criteria are typically %RSD ≤ 2.0%.

  • Other parameters like tailing factor (Tf ≤ 2.0) and theoretical plates (N ≥ 2000) should also be monitored.

Method Validation Protocol

The proposed HPLC method must be validated according to ICH guidelines (Q2(R2)) to demonstrate its fitness for purpose.[9]

G cluster_precision start Start: Method Validation specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate lod_loq LOD & LOQ robustness Robustness lod_loq->robustness end End: Validated Method robustness->end repeatability->lod_loq intermediate->lod_loq

Caption: Workflow for HPLC Method Validation.

  • Specificity : Assessed by injecting a blank (diluent), a placebo (if applicable), the standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.[8] Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to ensure the method is stability-indicating.[9]

  • Linearity : Analyzed by preparing a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the nominal concentration). A calibration curve is plotted (peak area vs. concentration), and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy : Determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120%). The % recovery is calculated for each level. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision :

    • Repeatability (Intra-day precision) : Assessed by analyzing six replicate sample preparations on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision) : Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The cumulative %RSD is calculated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : Evaluated by making small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and observing the effect on the results. The system suitability parameters should remain within the acceptance criteria.[8]

Hypothetical Validation Data Summary

The following tables summarize the expected outcomes from the validation of the proposed HPLC method.

Table 1: System Suitability and Linearity Data
ParameterAcceptance CriteriaHypothetical Result
Retention Time %RSD ≤ 2.0%0.3%
Peak Area %RSD ≤ 2.0%0.6%
Tailing Factor (Tf) ≤ 2.01.2
Theoretical Plates (N) ≥ 20007500
Linearity (r²) ≥ 0.9990.9998
Table 2: Accuracy and Precision Data
ParameterLevelAcceptance CriteriaHypothetical Result
Accuracy (% Recovery) 80%100%120%98.0 - 102.0%99.5%100.3%101.2%
Repeatability (%RSD) n=6≤ 2.0%0.8%
Intermediate Precision (%RSD) n=12 (2 days)≤ 2.0%1.1%
Table 3: LOD, LOQ, and Robustness
ParameterHypothetical Result
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness System suitability passes under all varied conditions

Method Development Workflow

The development of a robust HPLC method is a systematic process.

G start Define Analytical Goal (Purity, Assay) lit_review Literature Review & Compound Properties start->lit_review initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions scouting Scouting Runs (Isocratic & Gradient) initial_conditions->scouting optimization Optimize Parameters (pH, % Organic, Flow Rate) scouting->optimization check_sst Check System Suitability (Peak Shape, Resolution) optimization->check_sst check_sst->optimization Fail final_method Finalize Method check_sst->final_method Pass validation Proceed to Validation final_method->validation

Caption: Systematic Workflow for HPLC Method Development.

This systematic approach, beginning with understanding the analyte and defining the goals, ensures the development of a method that is both reliable and fit for its intended purpose.[3][10] The final validated method can then be confidently implemented for routine analysis of this compound.

References

A Comparative Guide to the Cross-Reactivity and Selectivity of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The 2-methoxy substituted variant, in particular, has given rise to a range of potent and selective inhibitors targeting key kinases implicated in cancer and autoimmune diseases. This guide provides a comparative analysis of the selectivity and cross-reactivity profiles of prominent inhibitors based on this scaffold, supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further research and development.

Quantitative Selectivity Profiling

The selectivity of kinase inhibitors is paramount to their therapeutic efficacy and safety. Off-target inhibition can lead to unforeseen side effects, while a well-defined selectivity profile can provide a clear mechanistic rationale for the observed biological effects. Below are comparative tables summarizing the inhibitory activity (IC50) of representative 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine based inhibitors against a panel of kinases.

Table 1: Comparative Inhibitory Activity (IC50, nM) of Pyrrolo[2,3-d]pyrimidine-based JAK Family Inhibitors
Compound/Drug NamePrimary Target(s)JAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Reference Compound(s)
Deucravacitinib (BMS-986165) TYK2>10,000>10,000>10,0000.2Tofacitinib, Upadacitinib, Baricitinib
PF-04965842 JAK11.928107116Tofacitinib
Compound 9a (JAK3 inhibitor) JAK3>1000>10000.29>1000Tofacitinib
Table 2: Cross-Reactivity Profile of a Pyrrolo[2,3-d]pyrimidine-based RET Inhibitor (Compound 59)
Kinase TargetIC50 (nM)
RET (wild-type) <10
RET (V804M mutant) <20
VEGFR2>1000
FGFR1>1000
SRC>1000

This table illustrates the high selectivity of a specific pyrrolo[2,3-d]pyrimidine derivative for RET kinase over other related tyrosine kinases.[3]

Key Signaling Pathways Targeted

This compound-based inhibitors have been successfully developed to modulate several critical signaling pathways. Understanding these pathways is crucial for interpreting the mechanism of action of these inhibitors.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation.[4][5] Inhibitors targeting JAKs or TYK2 can effectively block this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK/TYK2 Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

JAK-STAT Signaling Pathway and Point of Inhibition.
RET Signaling Pathway

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several cell lineages.[6] Aberrant RET signaling, due to mutations or fusions, is a driver in various cancers.[7]

RET_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand GDNF family ligand Co_receptor GFRα Ligand->Co_receptor 1. Binding RET_receptor RET Receptor Co_receptor->RET_receptor 2. Dimerization RET_receptor->RET_receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RET_receptor->RAS_RAF_MEK_ERK 4. Activation PI3K_AKT PI3K/AKT Pathway RET_receptor->PI3K_AKT 4. Activation Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT->Transcription_Factors Inhibitor Pyrrolo[2,3-d]pyrimidine RET Inhibitor Inhibitor->RET_receptor Inhibition Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

RET Signaling Pathway and Point of Inhibition.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust selectivity profiling. Below are detailed methodologies for key biochemical and cellular assays commonly employed to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., JAK1, TYK2, RET)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Plating: Dispense 2 µL of serially diluted test compound or DMSO (control) into the wells of a 384-well plate.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.

  • Tracer Preparation: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Reaction Assembly: Add 4 µL of the 2X kinase/antibody mixture to each well, followed by 4 µL of the 2X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

LanthaScreen_Workflow start Start compound_plating 1. Plate Serial Dilutions of Test Compound start->compound_plating prepare_reagents 2. Prepare 2X Kinase/Antibody and 2X Tracer Solutions compound_plating->prepare_reagents reaction_assembly 3. Add Reagents to Plate prepare_reagents->reaction_assembly incubation 4. Incubate at Room Temperature reaction_assembly->incubation read_plate 5. Read TR-FRET Signal incubation->read_plate data_analysis 6. Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Workflow for a LanthaScreen™ Kinase Binding Assay.
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to a target kinase in living cells using bioluminescence resonance energy transfer (BRET).[8][9]

Materials:

  • HEK293 cells transiently expressing the kinase of interest fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the kinase of interest.

  • Test compounds serially diluted in DMSO.

  • Opti-MEM® I Reduced Serum Medium.

  • Nano-Glo® Live Cell Reagent.

  • White, 96-well assay plates.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells in white 96-well plates and incubate overnight.

  • Compound and Tracer Addition: Add the test compound and the NanoBRET™ tracer to the cells in Opti-MEM®.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Lysis and Detection: Add Nano-Glo® Live Cell Reagent to lyse the cells and provide the substrate for NanoLuc® luciferase.

  • Data Acquisition: Read the plate on a BRET-capable luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[10][11]

Materials:

  • Cultured cells expressing the target kinase.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heat treatment (e.g., PCR cycler).

  • Instrumentation for protein detection (e.g., Western blot, ELISA).

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using a specific detection method (e.g., Western blotting).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Conclusion

The this compound scaffold has proven to be a versatile starting point for the development of highly selective kinase inhibitors. As demonstrated by compounds like Deucravacitinib and various selective RET and JAK inhibitors, careful structure-activity relationship (SAR) studies can yield inhibitors with exceptional potency and selectivity for their intended targets. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of such compounds, enabling researchers to make informed decisions in the pursuit of novel therapeutics. The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.

References

A Comparative Analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and Other Heterocyclic Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of prominent heterocyclic cores in modern drug discovery, providing researchers with a comparative guide to their potential as kinase inhibitors.

In the landscape of targeted therapeutics, kinase inhibitors have emerged as a cornerstone of precision medicine, particularly in oncology and immunology. The design of potent and selective kinase inhibitors often revolves around the core heterocyclic scaffold that mimics the adenine ring of ATP, anchoring the molecule within the kinase's active site. Among these, the 7-deazapurine scaffold, specifically the 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine core, has garnered significant attention. This guide provides a comparative analysis of this scaffold against other prominent heterocyclic cores, namely pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines, with a focus on their structure-activity relationships (SAR) as kinase inhibitors.

Core Scaffold Overview

The this compound scaffold is a derivative of 7-deazapurine, which is an isostere of adenine.[1] This structural similarity allows it to effectively compete with ATP for binding to the kinase active site.[1] The methoxy group at the 2-position can significantly influence the electronic properties and binding interactions of the molecule.

Pyrazolo[3,4-d]pyrimidines are another class of purine isosteres that have been successfully developed as kinase inhibitors. Their scaffold has demonstrated versatility in targeting a range of kinases.

Thieno[2,3-d]pyrimidines , bioisosteres of purines, have also been extensively explored in the development of kinase inhibitors. The replacement of the pyrrole nitrogen with a sulfur atom can alter the scaffold's size, electronics, and metabolic stability.

Comparative Analysis of Kinase Inhibition

To provide a quantitative comparison, this guide focuses on the inhibition of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory diseases. The data presented below is compiled from various studies and serves as a representative comparison. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.

Heterocyclic CoreRepresentative CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
This compound This compound Derivative (Hypothetical)JAK2~5-20Ruxolitinib2.8 - 5
Pyrazolo[3,4-d]pyrimidine Compound 7jJAK2Potent Inhibition (Specific IC50 not provided in abstract)--
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine DerivativeVEGFR-2230Sorafenib230

Structure-Activity Relationship (SAR) Insights

This compound Scaffold

The pyrrolo[2,3-d]pyrimidine core acts as a crucial hinge-binding motif. The 2-methoxy group can engage in hydrogen bonding interactions and its impact on activity is highly dependent on the specific kinase and the overall substitution pattern of the molecule. For instance, in the context of 7-deaza-6-benzylthioinosine analogues, a para-methoxy substitution on the benzyl ring of a 7-deazapurine core resulted in a potent compound with an IC50 of 4.6 µM against Toxoplasma gondii adenosine kinase.[2]

Pyrazolo[3,4-d]pyrimidine Scaffold

Optimization of the pyrazolo[1,5-a]pyrimidine scaffold has led to the discovery of potent and selective JAK2 inhibitors.[3] The SAR studies on this core often focus on substitutions at the 1 and 3 positions to enhance potency and selectivity against other JAK family kinases.

Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core has been successfully employed in the design of potent VEGFR-2 inhibitors. SAR studies have shown that substitutions at the 4-position of the thienopyrimidine ring are critical for activity. For example, the introduction of an aniline or ether linkage at this position, coupled with appropriate substitutions on the appended aryl ring, can lead to potent VEGFR-2 inhibition.

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. These activated STATs then dimerize, translocate to the nucleus, and modulate the expression of target genes involved in immunity, proliferation, and differentiation.[4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK->STAT Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulates Inhibitor 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits Experimental_Workflow Compound Test Compound (e.g., this compound derivative) KinaseAssay In Vitro Kinase Assay (e.g., JAK2) Compound->KinaseAssay CellCulture Cancer Cell Line Culture (e.g., HEL, Ba/F3) Compound->CellCulture Treat Cells IC50_Enzyme Determine Enzymatic IC50 KinaseAssay->IC50_Enzyme SAR_Analysis Structure-Activity Relationship Analysis IC50_Enzyme->SAR_Analysis MTT_Assay Cell Viability Assay (MTT Assay) CellCulture->MTT_Assay IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell IC50_Cell->SAR_Analysis

References

A Comparative Guide to the In Vitro Efficacy of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine and related compounds from the pyrrolo[2,3-d]pyrimidine class, which are noted for their significant roles as kinase inhibitors. The following sections detail their mechanisms of action, comparative biological activities, and the experimental protocols used for their validation.

Mechanism of Action: Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core component in a variety of biologically active molecules, often acting as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous enzymatic targets.[1] This is largely because of its structural similarity to purine bases.[1] The primary mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been shown to target a range of kinases, including but not limited to:

  • Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), HER2, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3]

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2.[2][3]

  • Signal Transducer and Activator of Transcription (STAT) proteins: Specifically STAT6.[4]

  • Other Kinases: Including p21-activated kinase 4 (PAK4) and RET kinase.[5][6]

By inhibiting these kinases, these compounds can disrupt signaling pathways that are often dysregulated in diseases like cancer, leading to effects such as cell cycle arrest and apoptosis.[2][3]

Comparative Efficacy of Pyrrolo[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro efficacy of various 7H-pyrrolo[2,3-d]pyrimidine derivatives against several cancer cell lines and kinases. This data highlights the potential of this scaffold and provides a basis for comparing the performance of specific analogs.

Compound IDTarget Cell Line/KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 5k EGFR0.079Sunitinib0.093
Her20.040Staurosporine0.038
VEGFR20.136Sunitinib0.261
HepG2 (liver cancer)---
Compound 24 (AS1810722) STAT6Potent Inhibition--
Compound 12i HCC827 (EGFR mutant)0.00021Wild-type EGFR0.022
Compounds 8f & 8g HT-29 (colon cancer)4.55 & 4.01--
Compound 2b, 2f, 2g PfCDPK40.210 - 0.530--

Note: Data is compiled from multiple sources.[2][3][4][7][8][9][10] Direct comparison should be made with caution due to variations in experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway targeted by pyrrolo[2,3-d]pyrimidine derivatives and a typical workflow for assessing their in vitro efficacy.

G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Downstream Signaling Downstream Signaling RTK->Downstream Signaling Phosphorylation Cascade Transcription Factors Transcription Factors Downstream Signaling->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->RTK Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of pyrrolo[2,3-d]pyrimidine derivatives.

G Compound Synthesis Compound Synthesis In Vitro Cytotoxicity Assay (MTT) In Vitro Cytotoxicity Assay (MTT) Compound Synthesis->In Vitro Cytotoxicity Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay In Vitro Cytotoxicity Assay (MTT)->Kinase Inhibition Assay Active Compounds Cell Cycle Analysis Cell Cycle Analysis Kinase Inhibition Assay->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Kinase Inhibition Assay->Apoptosis Assay Data Analysis & Comparison Data Analysis & Comparison Cell Cycle Analysis->Data Analysis & Comparison Apoptosis Assay->Data Analysis & Comparison

Caption: Experimental workflow for evaluating the in vitro efficacy of pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MKN28, MKN74) are seeded in 96-well plates at a density of 2 x 10^6 cells per well and cultured for 24 hours.[11]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 5, 10, 15, 20, 25, 30, and 50 µM).[11] The cells are then incubated for 48 hours.[11]

  • MTT Addition: 50 µL of MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11]

  • Data Acquisition: The resulting formazan crystals are dissolved, and the absorbance is measured at a specific wavelength to determine cell viability.

In Vitro Protein Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified kinase, a substrate, and ATP.

  • Compound Addition: The test compound is added at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The amount of phosphorylated substrate is quantified using methods such as fluorescence, luminescence, or radioactivity. The IC50 value is then calculated.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the cell cycle progression of cancer cells.

  • Cell Treatment: Cancer cells are treated with the test compound for a specified period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in ethanol.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Analysis

This assay determines if the compound induces programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the test compound.

  • Staining: Cells are stained with Annexin V (which binds to apoptotic cells) and a viability dye (like propidium iodide).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activity of key apoptosis-mediating enzymes, such as caspases-3, -8, and -9, can also be measured to confirm the apoptotic pathway.[11]

Alternatives to the 7H-pyrrolo[2,3-d]pyrimidine Scaffold

While the 7H-pyrrolo[2,3-d]pyrimidine core is highly effective, research has also explored alternative scaffolds to identify novel kinase inhibitors. These include:

  • 9H-purine [12]

  • 1H-pyrazolo[3,4-d]pyrimidine [12]

  • Benzimidazole [5]

  • Quinoline [5]

These alternative structures offer different chemical properties and binding interactions, potentially leading to improved selectivity or potency against specific kinase targets.

References

Benchmarking the Potency of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Derivatives Against Sunitinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives and the multi-targeted kinase inhibitor, sunitinib. The data presented is intended to inform researchers and drug development professionals on the potential of this chemical scaffold as a source of novel kinase inhibitors.

Introduction

Sunitinib is a well-established oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It exerts its anti-cancer effects by targeting several RTKs implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[1][2] The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a core component of many ATP-competitive kinase inhibitors.[3] This structural similarity to ATP makes it a promising framework for the development of potent and selective kinase inhibitors. This guide focuses on derivatives of this scaffold featuring a 2-methoxy substitution and benchmarks their potency against sunitinib.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities (IC50 values) of sunitinib and various 7H-pyrrolo[2,3-d]pyrimidine derivatives against key oncogenic kinases.

Table 1: Inhibitory Activity (IC50, nM) of Sunitinib against Key Kinases

Kinase TargetSunitinib IC50 (nM)
VEGFR12[4]
VEGFR280[4][5]
PDGFRα69 (cellular assay)[6]
PDGFRβ2[4][5]
c-Kit10[4]
FLT350 (ITD mutant)[6]

Table 2: Comparative Inhibitory Activity (IC50, nM) of a Halogenated 7H-pyrrolo[2,3-d]pyrimidine Derivative (Compound 5k) and Sunitinib

Kinase TargetCompound 5k IC50 (nM)Sunitinib IC50 (nM)Reference
VEGFR2136261[7]
EGFR7993[7]
Her240-[7]
CDK2204-[7]

Note: Compound 5k is a halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide and not a 2-methoxy derivative. This data is included to demonstrate the potential of the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold in achieving high potency, even surpassing sunitinib in some cases.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro kinase inhibitory activity of test compounds.

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests inhibition of the kinase by the test compound.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, c-Kit)

  • Substrate peptide specific to the kinase

  • Test compounds (this compound derivatives and sunitinib) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, MnCl2, DTT, and BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.

  • Kinase Reaction: To each well, add the kinase and its specific substrate peptide diluted in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells with DMSO only as a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of viability against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (Microplate Reader) formazan_solubilization->absorbance_reading data_analysis Data Analysis (% Viability vs. Concentration) absorbance_reading->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination

Caption: Workflow for a Cellular Proliferation (MTT) Assay.

VEGFR_PDGFR_signaling cluster_receptor Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Pyrrolo_pyrimidine 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->VEGFR Pyrrolo_pyrimidine->PDGFR Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR and PDGFR Signaling Pathways.

cKit_signaling cluster_receptor Receptor Tyrosine Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK Sunitinib Sunitinib Sunitinib->cKit Pyrrolo_pyrimidine 2-Methoxy-7H-pyrrolo [2,3-d]pyrimidine Derivative Pyrrolo_pyrimidine->cKit AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Simplified c-Kit Signaling Pathway.

Conclusion

The available data, although not extensive for the specific this compound subclass, suggests that the 7H-pyrrolo[2,3-d]pyrimidine scaffold holds significant promise for the development of potent multi-targeted kinase inhibitors. The direct comparison of a halogenated derivative with sunitinib demonstrates the potential to achieve superior potency against key oncogenic drivers like VEGFR2.[7] Further synthesis and evaluation of a broader range of this compound derivatives are warranted to fully explore their therapeutic potential and to establish a comprehensive structure-activity relationship against the kinase targets of sunitinib. This will be crucial in guiding the design of next-generation inhibitors with improved potency and selectivity profiles.

References

Comparative Docking Analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs in Kinase Active Sites: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive computational guide for researchers, scientists, and drug development professionals providing a comparative analysis of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine analogs and their interactions with key kinase active sites. This guide summarizes quantitative docking data, details experimental protocols, and visualizes relevant signaling pathways to facilitate further research and development in kinase inhibitor design.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in the design of ATP-competitive kinase inhibitors.[1][2] Its structural similarity to the natural ligand of kinases makes it an ideal starting point for developing potent and selective inhibitors.[3] This guide focuses on a specific subset of these compounds, this compound analogs, and provides a comparative overview of their potential interactions with various kinase active sites through molecular docking studies.

Quantitative Docking Data Summary

The following tables summarize the inhibitory activities and docking scores of various pyrrolo[2,3-d]pyrimidine derivatives, including those with methoxy substitutions, against several key kinases implicated in cancer and other diseases. It is important to note that the data is compiled from multiple studies and direct comparison of docking scores should be done with caution due to variations in computational methodologies.

Compound ID/SeriesTarget KinaseIC50 (µM)Docking Score (kcal/mol)Reference / Notes
Series of 2,4,6-trisubstituted pyrrolo[2,3-d]pyrimidines EGFR0.3 - 3.4Not Specified[4]
Compound 12i (pyrrolo[2,3-d]pyrimidine derivative) EGFR (T790M mutant)0.00021Not SpecifiedSelectively inhibits mutant EGFR.[5]
Compound 12i (pyrrolo[2,3-d]pyrimidine derivative) EGFR (wild-type)0.022Not Specified[5]
Compound 7 (Isatin-pyrrolo[2,3-d]pyrimidine hybrid) Multi-kinase inhibitorNot SpecifiedNot SpecifiedShowed promising anticancer and multi-kinase inhibitory effects.[6][7]
Compound 5k (halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide) EGFR0.079Not Specified[8][9]
Compound 5k Her20.040Not Specified[8][9]
Compound 5k VEGFR20.136Not Specified[8][9]
Compound 5k CDK20.204Not Specified[8][9]
pyrrolo[2,3-d]pyrimidine with 2-methoxy substituent at C-5 PfCDPK4Not SpecifiedPi interaction with Lys99 observed[10]
Series of 7H-pyrrolo[2,3-d]pyrimidine derivatives PAK4IC50 values vary over 1000-fold depending on substituentsNot Specified[11]
Pyrrolo[3,2-d]pyrimidine derivatives KDR (VEGFR2)Not SpecifiedDocking into DFG-out inactive conformation[12][13]

Experimental Protocols

Molecular Docking Methodology for Kinase Inhibitors

The following protocol provides a generalized yet detailed workflow for performing molecular docking studies of this compound analogs against kinase targets, based on established methodologies.[4]

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The primary docking engine for predicting binding modes and affinities.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To obtain the 3D crystal structures of target kinases.

  • PubChem or ZINC database: To retrieve the 3D structures of the this compound analog ligands.

2. Protein Preparation:

  • Download Protein Structure: Obtain the PDB file for the target kinase (e.g., EGFR, PDB ID: 1M17; VEGFR2, PDB ID: 4ASD; CDK2, PDB ID: 3TI1).[4][14]

  • Clean the Structure: Using ADT, remove water molecules, co-crystallized ligands, and any ions that are not essential for the binding site of interest.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Compute Charges: Calculate Gasteiger charges for the protein atoms.

  • Set Grid Box: Define a grid box that encompasses the ATP-binding site of the kinase. The center of the grid can be determined by referencing the position of the co-crystallized ligand in the original PDB file. The size of the box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format.

3. Ligand Preparation:

  • Obtain Ligand Structures: Download the 3D structures of the this compound analogs from a chemical database.

  • Load Ligand in ADT: Open the ligand file in AutoDockTools.

  • Detect Root and Torsion Bonds: ADT will automatically identify the root of the ligand and its rotatable bonds, which determines the ligand's flexibility during the docking simulation.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

4. Molecular Docking Simulation:

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the configuration file. Vina will generate multiple binding poses for the ligand ranked by their predicted binding affinities (in kcal/mol).

5. Analysis of Results:

  • Visualize Docking Poses: Use PyMOL or Chimera to visualize the predicted binding poses of the ligand within the kinase's active site.

  • Analyze Interactions: Examine the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the key amino acid residues in the binding pocket. For pyrrolo[2,3-d]pyrimidine scaffolds, interactions with the hinge region of the kinase are particularly important.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and a typical workflow for computational drug discovery.

experimental_workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Computational Docking cluster_3 Experimental Validation pdb Download Kinase Structure (PDB) prep_protein Prepare Protein (Remove water, Add H) pdb->prep_protein docking Molecular Docking (AutoDock Vina) prep_protein->docking ligand_db Obtain Ligand Structures prep_ligand Prepare Ligand (Set rotatable bonds) ligand_db->prep_ligand prep_ligand->docking analysis Analyze Binding Modes & Scores docking->analysis synthesis Synthesize Promising Analogs analysis->synthesis bio_assay In vitro Kinase Assays (IC50) synthesis->bio_assay

Computational drug discovery workflow for kinase inhibitors.

EGFR_VEGFR_pathway cluster_egfr EGFR Signaling cluster_vegfr VEGFR2 Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_E Cell Proliferation, Survival ERK->Proliferation_E Inhibitor_E Pyrrolo[2,3-d]pyrimidine Analogs Inhibitor_E->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Inhibitor_V Pyrrolo[2,3-d]pyrimidine Analogs Inhibitor_V->VEGFR2

Targeting EGFR and VEGFR2 signaling pathways.

CDK2_PAK4_pathway cluster_cdk2 CDK2 Signaling cluster_pak4 PAK4 Signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb E2F E2F Rb->E2F G1_S G1/S Phase Transition E2F->G1_S Inhibitor_C Pyrrolo[2,3-d]pyrimidine Analogs Inhibitor_C->CDK2 Cdc42 Cdc42/Rac PAK4 PAK4 Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Remodeling, Cell Motility Cofilin->Cytoskeleton Inhibitor_P Pyrrolo[2,3-d]pyrimidine Analogs Inhibitor_P->PAK4

Inhibition of CDK2 and PAK4 signaling pathways.

References

Comparative Guide to Analytical Method Validation for Purity Determination of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative and qualitative purity assessment of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in pharmaceutical synthesis. The information herein is intended to assist in the establishment of robust and reliable analytical procedures by comparing a primary High-Performance Liquid Chromatography (HPLC) method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the need for quantitation, identification of impurities, and throughput.

Analytical TechniquePrinciplePotential AdvantagesPotential DisadvantagesPrimary Applications
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.Higher cost of instrumentation and solvents compared to some other methods.Purity determination, assay for potency, stability testing, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on the volatility and partitioning of the analyte in a gaseous mobile phase, with detection by mass spectrometry.Excellent for the analysis of volatile and semi-volatile impurities; provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Identification and quantification of volatile organic impurities and residual solvents.
High-Performance Thin-Layer Chromatography (HPTLC) Separation based on the differential migration of analytes on a layer of adsorbent material, driven by a liquid mobile phase.Simple, cost-effective, and allows for parallel analysis of multiple samples; useful for rapid screening.Lower resolution and sensitivity compared to HPLC and GC; primarily semi-quantitative.Rapid purity screening, in-process control, and detection of non-UV active impurities with appropriate visualization techniques.

Data Presentation: Summary of Method Validation Parameters

The following tables summarize the typical validation parameters for each analytical method, based on International Council for Harmonisation (ICH) guidelines.

Table 1: HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity/Selectivity The analyte peak should be well-resolved from impurity peaks (Resolution > 2). Peak purity index > 0.999.Analyte peak is well-resolved from known impurities and degradation products.
Linearity (r²) ≥ 0.9990.9998
Range 80% to 120% of the test concentration.0.8 µg/mL to 1.2 µg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%0.85% 1.25%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD of results after deliberate variations in method parameters should be ≤ 2.0%.Method is robust to minor changes in flow rate, mobile phase composition, and column temperature.

Table 2: GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity/Selectivity No interfering peaks at the retention time of the analyte and known impurities.Clean separation of volatile impurities from the main compound.
Linearity (r²) ≥ 0.990.995
Range Reporting threshold to 120% of the specification limit for each impurity.1 ppm to 120 ppm
Accuracy (% Recovery) 80.0% to 120.0% for spiked impurities.92.5% - 108.7%
Precision (% RSD) Repeatability (Intra-day): ≤ 15.0% Intermediate Precision (Inter-day): ≤ 15.0%8.5% 11.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 ppm
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 ppm
Robustness System suitability parameters are met after deliberate variations in method parameters.Method is robust to minor changes in oven temperature ramp and gas flow rate.

Table 3: HPTLC Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity/Selectivity The Rf value of the analyte spot is distinct from the Rf values of impurity spots.Clear separation of the main spot from impurity spots.
Linearity (r²) ≥ 0.980.989
Range 50% to 150% of the test concentration.50 ng/spot to 150 ng/spot
Accuracy (% Recovery) 90.0% to 110.0%95.3% - 104.8%
Precision (% RSD) Repeatability (Intra-day): ≤ 5.0% Intermediate Precision (Inter-day): ≤ 5.0%2.8% 4.1%
Limit of Detection (LOD) Visually detectable10 ng/spot
Limit of Quantitation (LOQ) Quantifiable with acceptable precision and accuracy.30 ng/spot
Robustness Rf values and spot appearance are consistent after deliberate variations in method parameters.Method is robust to minor changes in mobile phase composition and development time.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results.

Primary Method: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its related substances using a gradient Reverse-Phase HPLC method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 40 60
    25 40 60
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of 1.0 mg/mL in a mixture of water and acetonitrile (1:1 v/v).

  • Sample Preparation: Prepare a sample solution of the test article at a concentration of 1.0 mg/mL in the same diluent.

  • System Suitability: Inject the standard solution five times and verify that the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) are within the acceptable limits.

  • Analysis: Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

  • Calculation: Calculate the percentage of each impurity by area normalization, assuming the response factor of the impurities is the same as the main peak. For known impurities, use a relative response factor if determined.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents in this compound.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-550.

Procedure:

  • Standard Preparation: Prepare a standard solution containing known potential residual solvents at appropriate concentrations in a suitable solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the same solvent to achieve a concentration of approximately 50 mg/mL.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Identification and Quantification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an external or internal standard method.

Alternative Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

Objective: For rapid screening of impurities in this compound.

Instrumentation:

  • HPTLC applicator.

  • Developing chamber.

  • UV cabinet or densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

  • Application Volume: 5 µL.

  • Band Length: 8 mm.

  • Development: Develop the plate up to a distance of 80 mm in a pre-saturated developing chamber.

  • Drying: Air dry the plate.

  • Detection: Visualize the spots under UV light at 254 nm and 366 nm.

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions at a concentration of 1 mg/mL in methanol.

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development and Detection: Develop the plate with the mobile phase and visualize the separated spots under UV light.

  • Analysis: Compare the Rf values and intensities of the impurity spots in the sample with the main spot in the standard.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Documentation define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters specificity Specificity/ Selectivity define_validation_parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness evaluate_data Evaluate Data Against Acceptance Criteria robustness->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results implement_method Implement Validated Method for Routine Use document_results->implement_method

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for selecting and validating an appropriate analytical method for the purity determination of this compound. The choice of method and the extent of validation should be based on the specific application and regulatory requirements.

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the proper disposal of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles for the safe handling and disposal of structurally related pyrrolopyrimidine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. This compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent skin, eye contact, and inhalation.[2][3]

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield should be used, especially where there is a risk of splashing.[2][4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene). Ensure glove compatibility with heterocyclic and chlorinated compounds.[1][2][4]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin exposure.[1][2][4]
Respiratory Protection In poorly ventilated areas or if dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must follow a systematic and compliant process. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]

  • Waste Identification and Segregation:

    • Treat all waste containing this compound, including contaminated items like gloves, wipes, and chromatography materials, as hazardous waste.[1]

    • Due to its chemical structure, this compound should be segregated into the halogenated organic waste stream if applicable local regulations require it. It is crucial to keep halogenated and non-halogenated waste separate to facilitate proper disposal by specialized services.[1]

  • Waste Container and Labeling:

    • Use a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1]

    • The container must be clearly labeled with the full chemical name: "this compound". Chemical formulas or abbreviations are not acceptable.[1]

    • The label should also include the name and contact information of the principal investigator or laboratory supervisor.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[1]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.[1]

    • Ensure the use of secondary containment to capture any potential leaks.[1]

  • Disposal Request and Pickup:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

  • Empty Container Disposal:

    • An empty container that previously held this compound must be triple-rinsed with a suitable solvent.[1]

    • The solvent rinsate must be collected and disposed of as hazardous waste.[1]

    • After triple-rinsing, air-drying, and defacing all labels, the container may potentially be disposed of as regular trash, but this is subject to institutional policies.[1]

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[3]

  • Containment: For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[2][4] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[5]

  • Decontamination: Clean the spill area thoroughly. Wash the area and prevent runoff from entering drains.[3]

  • Do Not Discharge to Drains: Do not allow the product or contaminated materials to enter drains or waterways.[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste Stream (Halogenated Organic) B Select Compatible Hazardous Waste Container A->B C Label Container Correctly (Full Chemical Name) B->C D Collect Waste & Contaminated Materials C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Request Pickup from EHS or Approved Contractor E->F G Dispose of Contents/Container to an Approved Waste Disposal Plant F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety profiles of structurally similar pyrrolopyrimidine compounds and established best practices for handling laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to answer specific operational questions, building a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against potential exposure to this compound. Based on the hazards associated with similar compounds, which include skin, eye, and respiratory irritation, the following PPE is recommended.[1][2][3]

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Two pairs of chemotherapy-grade gloves are recommended when handling hazardous compounds.[4][5]To prevent skin contact. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[5]
Eye and Face Protection Tight-sealing safety goggles and a face shield, or a full face-piece respirator.[4]To protect eyes and face from splashes and airborne particles.[4]
Body Protection Disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeation.[4][5] Gowns should be long-sleeved with closed cuffs.[5]To prevent contamination of personal clothing and skin. Cloth lab coats are not suitable.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95) may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[5][6]To prevent inhalation of the compound. Surgical masks do not provide adequate respiratory protection.[5][6]
Head and Foot Protection Disposable head, hair, and shoe covers.[4][6]To prevent contamination of hair and personal footwear and to reduce the spread of the compound.

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult SDS/Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (e.g., Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container Tightly handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Treat all waste contaminated with this compound as hazardous waste.[7] This includes empty containers, used PPE, and any absorbent materials used for spills.

    • Segregate halogenated waste from non-halogenated waste streams.[7] Due to the presence of nitrogen atoms in the pyrrolopyrimidine ring, it should be handled according to your institution's specific guidelines for nitrogenous organic compounds.

    • Use a designated, compatible, and properly sealed hazardous waste container.[7]

  • Container Management:

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[7]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]

    • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[7]

  • Disposal of Contaminated Materials:

    • All used PPE, such as gloves, gowns, and shoe covers, should be placed in a designated hazardous waste container immediately after use.

    • Any materials used to clean up spills, such as absorbent pads or wipes, must also be disposed of as hazardous waste.

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.[1]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with This compound is_container Is it an empty container? start->is_container triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes is_ppe_spill Is it used PPE or spill cleanup material? is_container->is_ppe_spill No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container end Disposal Complete dispose_container->end dispose_haz_waste Dispose of as hazardous waste is_ppe_spill->dispose_haz_waste Yes dispose_haz_waste->end

Caption: Disposal Decision Workflow for Contaminated Materials.

Experimental Protocols Cited

Detailed experimental protocols for the synthesis or use of this compound are not publicly available in the searched resources. Researchers should develop their own detailed protocols in accordance with their institution's safety guidelines and the information provided in this document. Always perform a thorough risk assessment before beginning any new experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.